9-Carboxymethoxymethylguanine-13C2,15N
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C8H9N5O4 |
|---|---|
Peso molecular |
242.17 g/mol |
Nombre IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid |
InChI |
InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)/i5+1,6+1,10+1 |
Clave InChI |
MICNQLKUSOVNNG-VZQINMRGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to 9-Carboxymethoxymethylguanine-13C2,15N: An Essential Tool in Antiviral Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Carboxymethoxymethylguanine-13C2,15N is a stable isotope-labeled internal standard of 9-Carboxymethoxymethylguanine (B1436564) (CMMG). CMMG is the primary and pharmacologically inactive metabolite of the widely used antiviral drug, acyclovir (B1169).[1][2] Acyclovir is a guanosine (B1672433) analogue effective against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). While acyclovir is generally considered safe, it can cause neurotoxicity, particularly in patients with impaired renal function.[1][3][4] This toxicity is linked to the accumulation of CMMG in the body.[5][6] Consequently, therapeutic drug monitoring (TDM) of both acyclovir and CMMG is crucial for ensuring efficacy and preventing adverse effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.
This technical guide provides an in-depth overview of this compound, including its synthesis, its role in the metabolic pathway of acyclovir, and detailed protocols for its application in a clinical research setting.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C6¹³C2H9N4¹⁵NO4 |
| Molecular Weight | 242.17 g/mol |
| Appearance | Solid |
| Storage | -20°C |
Proposed Synthesis of this compound
While the precise, proprietary synthesis methods from commercial suppliers like Toronto Research Chemicals are not publicly available, a plausible synthetic route can be proposed based on the known synthesis of 9-carboxymethoxymethylguanine and general methods for isotopic labeling. A practical synthesis of unlabeled CMMG has been reported, and this can be adapted by incorporating isotopically labeled starting materials.
A potential strategy involves the alkylation of a protected guanine (B1146940) derivative with a labeled side chain. The synthesis could commence with commercially available, isotopically labeled glycine (B1666218) (Glycine-¹³C₂,¹⁵N).
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Metabolic Pathway of Acyclovir
Acyclovir is a prodrug that requires phosphorylation to its active triphosphate form to exert its antiviral effect. A small fraction of the administered acyclovir dose (approximately 5-15%) is metabolized in the liver to 9-carboxymethoxymethylguanine (CMMG).[1] This metabolic process involves two key enzymatic steps.
Caption: Metabolic conversion of Acyclovir to CMMG.
Experimental Protocol: Quantification of CMMG in Human Serum using LC-MS/MS
This section details a typical experimental protocol for the quantitative analysis of 9-carboxymethoxymethylguanine in human serum using this compound as an internal standard. This method is crucial for therapeutic drug monitoring and toxicological assessment.
Materials and Reagents
-
Analytes: Acyclovir, 9-Carboxymethoxymethylguanine (CMMG)
-
Internal Standards: this compound (CMMG-IS), Acyclovir-d4 (ACV-IS)
-
Solvents: Methanol (LC-MS grade), Water (Milli-Q or equivalent), Formic acid
-
Biological Matrix: Drug-free human serum
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CMMG and CMMG-IS in DMSO.[1]
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human serum with appropriate volumes of the CMMG stock solution to prepare a calibration curve (e.g., 0.156 to 160 µmol/L) and at least three levels of QCs (low, medium, and high).
-
Internal Standard Working Solution: Prepare a working solution of CMMG-IS (e.g., 5 µmol/L) in methanol containing 1% (v/v) formic acid.
Sample Preparation
The following protocol is based on a protein precipitation method, which is rapid and effective for this application.[3]
-
Aliquoting: To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of the cold internal standard working solution.
-
Precipitation: Vortex the mixture briefly to ensure thorough mixing and precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Dilution: Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 2% B, increase to 25% B over 1.7 min, then to 75% B over 0.5 min, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.3 kV |
| Desolvation Gas | 1000 L/h at 500°C |
| Source Temperature | 150°C |
| MRM Transitions | To be optimized for CMMG and CMMG-IS |
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data from a validated LC-MS/MS method for CMMG analysis.[3]
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 0.156 - 160 µmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.156 µmol/L |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ | ≤ 20% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.7 - 6.5 | 93 - 105 | 1.4 - 4.2 | 95 - 104 |
| Medium | 1.7 - 6.5 | 93 - 105 | 1.4 - 4.2 | 95 - 104 |
| High | 1.7 - 6.5 | 93 - 105 | 1.4 - 4.2 | 95 - 104 |
Table 3: Matrix Effect and Extraction Recovery
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| CMMG | > 83.3 | 76.3 - 93.6 |
| CMMG-IS | > 86.2 | 81.8 - 93.4 |
Experimental Workflow
The overall workflow for the quantification of CMMG in patient samples is a streamlined process from sample receipt to data reporting.
Caption: Workflow for CMMG quantification in clinical samples.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the acyclovir metabolite, CMMG. Its use as an internal standard in LC-MS/MS methods allows for reliable therapeutic drug monitoring, which is critical for optimizing acyclovir therapy and mitigating the risk of neurotoxicity, especially in vulnerable patient populations such as those with renal impairment. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to implement CMMG monitoring in their laboratories, ultimately contributing to improved patient safety and outcomes.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
The Role of 9-Carboxymethoxymethylguanine in Acyclovir Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclovir (B1169), a cornerstone in the treatment of herpes virus infections, undergoes a critical metabolic transformation to its principal metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG). While CMMG is pharmacologically inactive, its accumulation, particularly in patients with compromised renal function, is strongly associated with significant neuropsychiatric adverse events. A thorough understanding of the metabolic pathway of acyclovir to CMMG, the pharmacokinetic profiles of both compounds, and their mechanisms of renal clearance is paramount for optimizing acyclovir therapy and ensuring patient safety. This technical guide provides a comprehensive overview of the role of CMMG in acyclovir metabolism, presenting key quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved biological pathways and analytical workflows.
Introduction
Acyclovir is an acyclic guanosine (B1672433) analogue that, upon activation via phosphorylation by viral thymidine (B127349) kinase, effectively inhibits viral DNA polymerase.[1] While the majority of an administered dose of acyclovir is excreted unchanged in the urine, a notable fraction, ranging from 8% to 14% in individuals with normal renal function, is metabolized to 9-carboxymethoxymethylguanine (CMMG).[2] This biotransformation occurs primarily in the liver. CMMG is an inactive metabolite, however, its accumulation in the body, a common occurrence in patients with renal impairment, has been identified as a primary contributor to acyclovir-induced neurotoxicity.[3][4] Symptoms of this neurotoxicity can range from lethargy and confusion to hallucinations and seizures.[5] Consequently, a detailed understanding of the factors influencing CMMG formation, accumulation, and elimination is crucial for the safe and effective use of acyclovir, especially in vulnerable patient populations.
Acyclovir Metabolism to 9-Carboxymethoxymethylguanine
The metabolic conversion of acyclovir to CMMG is a two-step enzymatic process that primarily takes place in the cytoplasm of hepatocytes.[6][7]
-
Oxidation to an Aldehyde Intermediate: Acyclovir is first oxidized by alcohol dehydrogenase (ADH) to a reactive aldehyde intermediate.[6]
-
Oxidation to CMMG: This aldehyde intermediate is subsequently and rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable and inactive metabolite, 9-carboxymethoxymethylguanine.[6]
Both ADH and ALDH are ubiquitously expressed enzymes, with their highest concentrations found in the liver, which is the primary site of this metabolic conversion.[2]
Metabolic Pathway Diagram
Caption: Metabolic conversion of acyclovir to CMMG.
Pharmacokinetics of Acyclovir and CMMG
The pharmacokinetic profiles of acyclovir and CMMG are intricately linked, with renal function being the most critical determinant of their systemic exposure.
Absorption and Distribution
Acyclovir is absorbed from the gastrointestinal tract with a bioavailability of 15-30%.[8] It exhibits a low plasma protein binding of 9-33%.[1] The volume of distribution of acyclovir is approximately 0.6 L/kg.[1] CMMG is formed systemically from acyclovir and is also characterized by low plasma protein binding.
Elimination
Both acyclovir and CMMG are primarily eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion.[1][2] In individuals with normal renal function, the half-life of acyclovir is approximately 2.5 to 3 hours.[6] However, in patients with renal impairment, the elimination of both acyclovir and CMMG is significantly impaired, leading to their accumulation. The half-life of acyclovir can be prolonged by up to 10 times in patients with renal failure.[6]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters and concentrations of acyclovir and CMMG in different patient populations.
Table 1: Pharmacokinetic Parameters of Acyclovir and CMMG in Relation to Renal Function
| Parameter | Analyte | Normal Renal Function (eGFR >90 mL/min/1.73m²) | Impaired Renal Function (eGFR <30 mL/min/1.73m²) | Reference(s) |
| Half-life (t½) | Acyclovir | ~2.9 hours | Up to 19.5 hours | [2][3] |
| AUC₀₋₂₄ (mg·h/L) | Acyclovir | 44.8 | - | [8] |
| AUC₀₋₂₄ (mg·h/L) | CMMG | 13.3 | - | [8] |
| Metabolic Ratio (AUC CMMG / AUC Acyclovir) | - | 30.4% | 129.9% | [8] |
Table 2: Serum/Plasma and CSF Concentrations of Acyclovir and CMMG in Patients
| Condition | Analyte | Serum/Plasma Concentration (µmol/L) | CSF Concentration (µmol/L) | Reference(s) |
| Neuropsychiatric Symptoms | CMMG | 34.1 ± 39.4 | 1.0 (median) | [3][6] |
| No Neuropsychiatric Symptoms | CMMG | 4.7 ± 4.7 | <0.5 | [3][6] |
| Normal Renal Function (Valacyclovir) | Acyclovir | - | - | [6] |
| Normal Renal Function (Valacyclovir) | CMMG | - | - | [6] |
| Impaired Renal Function (Valacyclovir) | Acyclovir | Higher than normal | Higher than normal | [6] |
| Impaired Renal Function (Valacyclovir) | CMMG | Higher than normal | Higher than normal | [6] |
Note: Concentrations can vary significantly based on dosing, specific patient characteristics, and the timing of sample collection.
Renal Handling of 9-Carboxymethoxymethylguanine
The primary route of elimination for CMMG is renal excretion. This process involves both glomerular filtration and active tubular secretion. While the specific transporters responsible for the tubular secretion of CMMG have not been definitively elucidated in published literature, it is known that the parent drug, acyclovir, is a substrate for the Multidrug and Toxin Extrusion (MATE) proteins MATE1 and MATE2-K, which are located on the apical membrane of proximal tubule cells.[9] Given the structural similarity, it is plausible that CMMG may also interact with these or other renal transporters, such as the Organic Anion Transporters (OATs), which are responsible for the secretion of a wide range of anionic compounds.
Proposed Renal Handling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Therapeutic monitoring of serum concentrations of acyclovir and its metabolite 9-(carboxymethoxymethyl) guanine in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin is a superior substrate for renal organic cation transporter OCT2 rather than hepatic OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetics of aciclovir and its major metabolite 9-carboxymethoxymethylguanine and safety profile of valaciclovir in early liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of the multidrug and toxin extrusion MATE/SLC47A family to pharmacokinetics, pharmacodynamics/toxicodynamics and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
9-Carboxymethoxymethylguanine as a biomarker for acyclovir toxicity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir (B1169), a cornerstone in the treatment of herpes virus infections, is generally considered a safe and effective antiviral agent. However, its use is associated with potential toxicities, most notably nephrotoxicity and neurotoxicity, particularly in patients with pre-existing renal impairment or when administered at high doses.[1][2] A growing body of evidence points to the critical role of its primary metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), as a key biomarker for predicting and understanding these adverse events. This technical guide provides a comprehensive overview of CMMG's role in acyclovir toxicity, detailing the underlying mechanisms, quantitative data from clinical studies, and established experimental protocols for its measurement.
Acyclovir Metabolism and the Formation of CMMG
Acyclovir is primarily eliminated unchanged by the kidneys.[3][4] However, a fraction of the administered dose, ranging from 8.5% to 14.1%, is metabolized to CMMG.[5] This metabolic conversion is a two-step enzymatic process that does not involve the cytochrome P450 system.[5] Initially, acyclovir is oxidized by alcohol dehydrogenase (ADH) to an intermediate, acyclovir aldehyde.[6][7] Subsequently, this aldehyde is further oxidized by aldehyde dehydrogenase (ALDH) to form CMMG.[6][7] In patients with impaired renal function, the clearance of acyclovir is reduced, leading to an increased accumulation of both the parent drug and its metabolite, CMMG.[8][9]
References
- 1. Acyclovir-Induced Nephrotoxicity: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pharmacokinetics of 9-Carboxymethoxymethylguanine in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of 9-Carboxymethoxymethylguanine (B1436564) (CMMG), the primary and inactive metabolite of the antiviral drugs acyclovir (B1169) and its prodrug, valacyclovir. CMMG is of significant clinical interest due to its accumulation in patients with renal impairment, which has been associated with neuropsychiatric adverse events. This document summarizes the current understanding of CMMG's absorption, distribution, metabolism, and excretion (ADME) in humans. It presents quantitative pharmacokinetic data in structured tables, details the experimental protocols used in key studies, and provides visualizations of relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of acyclovir, a widely used antiviral agent for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is converted to its active triphosphate form, which inhibits viral DNA polymerase. Acyclovir is metabolized in the liver to a minor extent, with the majority of the dose excreted unchanged in the urine. CMMG is formed via oxidation of the acyclic side chain of acyclovir. While pharmacologically inactive, CMMG's accumulation in individuals with compromised renal function is a significant concern, as elevated plasma and cerebrospinal fluid (CSF) concentrations have been linked to neurotoxicity.[1][2] Understanding the pharmacokinetic profile of CMMG is therefore crucial for the safe and effective use of acyclovir and valacyclovir, particularly in vulnerable patient populations.
Metabolism and Elimination
CMMG is formed from acyclovir through a two-step oxidation process. Acyclovir is first oxidized to an aldehyde intermediate, which is then further oxidized to the carboxylic acid, CMMG. This metabolic pathway is a minor route of elimination for acyclovir in individuals with normal renal function, with the majority of the drug being excreted unchanged by the kidneys.[3] However, in patients with renal impairment, the clearance of both acyclovir and CMMG is significantly reduced, leading to their accumulation.
The primary route of elimination for CMMG is renal excretion. Studies have shown that the clearance of CMMG is directly correlated with creatinine (B1669602) clearance, highlighting the kidney's essential role in its removal from the body.[4]
Metabolic Pathway of Acyclovir to CMMG
The following diagram illustrates the metabolic conversion of acyclovir to CMMG.
References
- 1. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aciclovir metabolite CMMG is detectable in the CSF of subjects with neuropsychiatric symptoms during aciclovir and valaciclovir treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Population pharmacokinetics of aciclovir and its major metabolite 9-carboxymethoxymethylguanine and safety profile of valaciclovir in early liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on 9-Carboxymethoxymethylguanine Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169). While acyclovir is generally considered safe, instances of neurotoxicity have been reported, particularly in patients with compromised renal function. Early clinical observations pointed towards an association between the accumulation of CMMG and the onset of neuropsychiatric symptoms. This technical guide provides an in-depth overview of the early foundational studies that established this link, focusing on the quantitative data, experimental methodologies, and the metabolic pathway of CMMG formation. Due to a lack of direct experimental studies on the specific neurotoxic mechanisms of CMMG in early literature, a hypothetical signaling pathway for its neurotoxic effects is proposed based on analogous neurotoxic compounds.
Data Presentation: Quantitative Analysis of CMMG in Neurotoxicity
Clinical studies have been pivotal in correlating elevated CMMG levels with neurotoxic symptoms. The most significant quantitative data from early observational studies are summarized below.
| Table 1: Serum CMMG and Acyclovir Concentrations in Patients With and Without Neuropsychiatric Symptoms[1][2] | |||
| Patient Group | Mean CMMG Concentration (µmol/L) | 95% Confidence Interval (CMMG) | Mean Acyclovir Concentration (µmol/L) |
| Neuropsychiatric Symptoms (NS+) (n=49) | 34.1 | 23.4–46.1 | 15.8 |
| No Neuropsychiatric Symptoms (NS-) (n=44) | 4.7 | 3.3–6.6 | 7.1 |
| Table 2: Predictive Value of Serum CMMG for Neuropsychiatric Symptoms[1][2] | |||
| Parameter | Cut-off Value (µmol/L) | Sensitivity (%) | Specificity (%) |
| Serum CMMG Concentration | 10.8 | 91 | 93 |
| Table 3: CMMG Concentrations in Cerebrospinal Fluid (CSF)[3] | ||
| Patient Group | Median CMMG Concentration (µmol/L) | Concentration Range (µmol/L) |
| Neuropsychiatric Symptoms (n=9) | 1.0 | 0.6–7.0 |
| Asymptomatic (n=12) | <0.5 (Below limit of quantification) | Not Applicable |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical and analytical studies that form the basis of our understanding of CMMG's association with neurotoxicity.
Clinical Study Protocol for Correlating CMMG Levels with Neurotoxicity
This protocol is based on the observational study conducted by Helldén et al. (2003).[1][2]
-
Patient Population: The study included patients for whom serum samples were sent for the analysis of acyclovir concentration. Patients were retrospectively classified into two groups: those with neuropsychiatric symptoms (NS+) and those without (NS-).
-
Data Collection:
-
Clinical Data: Medical records were reviewed to identify the presence of neuropsychiatric symptoms such as confusion, hallucinations, agitation, disorientation, and decreased consciousness. Information on renal function (creatinine clearance) and concomitant medications was also collected.
-
Sample Collection: Serum samples were collected from all patients. In a separate study, cerebrospinal fluid (CSF) was collected from a subset of patients.[3]
-
-
Analytical Method: Concentrations of acyclovir and CMMG in serum and CSF were determined using high-performance liquid chromatography (HPLC).
-
Statistical Analysis:
-
Comparison of mean CMMG and acyclovir concentrations between the NS+ and NS- groups was performed using appropriate statistical tests.
-
Receiver-operating characteristics (ROC) curve analysis was used to determine the predictive value of serum CMMG concentrations for neuropsychiatric symptoms and to establish a cut-off value with optimal sensitivity and specificity.
-
Analytical Protocol for Quantification of CMMG by HPLC
This protocol is a summary of the high-performance liquid chromatography (HPLC) methods used in early studies for the quantification of CMMG in biological samples.
-
Sample Preparation:
-
Serum/Plasma: Proteins in the serum or plasma samples were precipitated using an acid, such as perchloric acid or trichloroacetic acid. The mixture was then centrifuged, and the supernatant was collected for analysis.
-
Urine/CSF: Samples were typically diluted with the mobile phase or a suitable buffer before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Stationary Phase: A reversed-phase C18 column was commonly used.
-
Mobile Phase: An acidic mobile phase, often consisting of a phosphate (B84403) buffer with an ion-pairing agent like heptanesulfonic acid and an organic modifier such as methanol (B129727) or acetonitrile, was employed to achieve separation.
-
Flow Rate: A constant flow rate was maintained to ensure reproducible retention times.
-
-
Detection:
-
UV Detection: Detection was typically performed using a UV detector at a wavelength where both acyclovir and CMMG exhibit absorbance (e.g., 254 nm).
-
Fluorescence Detection: For increased sensitivity and selectivity, fluorescence detection could be used after post-column derivatization or by exploiting the native fluorescence of the compounds.
-
-
Quantification:
-
Standard Curve: A standard curve was generated using known concentrations of CMMG in a matrix similar to the biological samples.
-
Internal Standard: An internal standard was often used to correct for variations in sample preparation and injection volume.
-
Calculation: The concentration of CMMG in the samples was calculated by comparing the peak area of CMMG to the standard curve.
-
Mandatory Visualization
Metabolic Pathway of Acyclovir to 9-Carboxymethoxymethylguanine
The formation of CMMG from acyclovir is a two-step enzymatic process that primarily occurs in the liver.
Metabolism of Acyclovir to CMMG.
Experimental Workflow for Clinical Correlation Study
The workflow for the observational studies that established the link between CMMG levels and neurotoxicity is outlined below.
Workflow of CMMG Clinical Correlation Studies.
Hypothetical Signaling Pathway for CMMG Neurotoxicity
While direct evidence for the molecular mechanism of CMMG neurotoxicity from early studies is lacking, a plausible hypothesis can be formulated based on its chemical nature as an organic acid and by drawing parallels with other uremic neurotoxins. It is proposed that CMMG, accumulating to high concentrations in the central nervous system, may disrupt normal neuronal function through modulation of inhibitory neurotransmitter receptors.
Hypothetical CMMG Neurotoxicity Pathway.
Disclaimer: The signaling pathway presented above is a hypothetical model based on the known effects of other organic acids and uremic toxins on neuronal function and is not yet supported by direct experimental evidence from early studies on CMMG. Further research is required to elucidate the precise molecular mechanisms of CMMG neurotoxicity.
Conclusion
The early research on 9-Carboxymethoxymethylguanine neurotoxicity was primarily driven by clinical observations that strongly correlated elevated levels of this acyclovir metabolite with the manifestation of neuropsychiatric symptoms, especially in the context of renal insufficiency. The development of robust analytical methods, such as HPLC, was crucial in quantifying this relationship and establishing a predictive threshold for toxicity. While these foundational studies were instrumental in identifying CMMG as a likely causative agent in acyclovir-induced neurotoxicity, they did not extend to the elucidation of the direct molecular mechanisms of its action on neuronal cells. The proposed hypothetical pathway involving the modulation of GABA-A receptors provides a logical starting point for future investigations into the precise pathophysiology of this clinically significant adverse drug reaction. This technical guide serves as a comprehensive summary of the seminal work in this area, providing a valuable resource for researchers and clinicians in the fields of pharmacology, toxicology, and drug development.
References
- 1. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
The Discovery and Synthesis of 9-Carboxymethoxymethylguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169) and its prodrug, valacyclovir (B1662844). While initially considered an inactive metabolite, CMMG has garnered significant attention due to its association with neuropsychiatric side effects, particularly in patients with compromised renal function. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CMMG, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, toxicology, and the development of antiviral therapies.
Introduction
The discovery of 9-(2-hydroxyethoxymethyl)guanine, or acyclovir, in the 1970s marked a significant milestone in antiviral therapy. Its potent and selective activity against herpesviruses, coupled with low toxicity, led to its widespread clinical use. Subsequent pharmacokinetic studies revealed that acyclovir is metabolized in humans to a primary metabolite, identified as 9-Carboxymethoxymethylguanine (CMMG)[1]. CMMG is formed through the oxidation of the hydroxymethyl group of the acyclic side chain of acyclovir[2].
Initially, CMMG was considered to be pharmacologically inactive. However, clinical observations began to link elevated plasma concentrations of CMMG with the incidence of neuropsychiatric adverse events, such as confusion, hallucinations, and in rare cases, more severe neurological disturbances[1][3]. These adverse effects are most pronounced in individuals with renal impairment, where the clearance of CMMG is significantly reduced, leading to its accumulation in the plasma and cerebrospinal fluid[3][4]. This has underscored the importance of understanding the synthesis, pharmacokinetics, and biological effects of CMMG.
Chemical Synthesis
The chemical synthesis of 9-Carboxymethoxymethylguanine is crucial for obtaining pure standards for analytical and toxicological studies. A practical synthetic route has been described by Yokomatsu and colleagues, which avoids the direct oxidation of acyclovir and instead builds the molecule from guanine (B1146940). This method provides a reliable means to produce CMMG in sufficient quantities for research purposes.
Experimental Protocol: Synthesis of 9-Carboxymethoxymethylguanine (CMMG)
This protocol is adapted from the work of Yokomatsu et al. and involves a two-step process: the synthesis of the key intermediate, ethyl (chloromethoxy)acetate, followed by the alkylation of silylated guanine and subsequent hydrolysis.
Step 1: Synthesis of Ethyl (chloromethoxy)acetate
-
Reagents: Ethyl glycolate (B3277807), paraformaldehyde, toluene (B28343), dry hydrogen chloride, sodium sulfate (B86663).
-
Procedure:
-
A suspension of ethyl glycolate (26 g, 250 mmol) and paraformaldehyde (6.76 g, 325 mmol) in toluene (700 mL) is cooled to -10°C.
-
A stream of dry hydrogen chloride is passed through the stirred suspension for 15 minutes.
-
Sodium sulfate (50 g) is added, and the mixture is stirred at the same temperature for 12 hours.
-
The temperature is raised to 0°C, and stirring is continued for an additional 12 hours.
-
The solid is removed by filtration.
-
The volatile components of the filtrate are removed in vacuo at a temperature below 30°C to yield ethyl (chloromethoxy)acetate as a colorless liquid (23.5 g, 61.6% yield).
-
Step 2: Synthesis of Ethyl 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)acetate
-
Reagents: Guanine, hexamethyldisilazane (B44280) (HMDS), toluene, ethyl (chloromethoxy)acetate.
-
Procedure:
-
A suspension of guanine in toluene is treated with hexamethyldisilazane (HMDS) to prepare tris(trimethylsilyl)guanine (B13430160) (TMSG).
-
The TMSG solution is then treated with ethyl (chloromethoxy)acetate in toluene at 70°C for 12 hours.
-
The crude reaction mixture is purified by silica (B1680970) gel chromatography to afford the desired product, ethyl 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)acetate (14.2% yield).
-
Step 3: Hydrolysis to 9-Carboxymethoxymethylguanine (CMMG)
-
Reagents: Ethyl 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)acetate, aqueous sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
The ethyl ester from Step 2 is hydrolyzed by treatment with aqueous NaOH.
-
The reaction proceeds to completion, yielding 9-Carboxymethoxymethylguanine in quantitative yield.
-
Biological Activity and Quantitative Data
The primary biological relevance of CMMG lies in its role as a metabolite of acyclovir and its association with neurotoxicity. While generally considered to have no significant antiviral activity, it does interact with at least one enzyme of the purine (B94841) salvage pathway.
Inhibition of Purine Nucleoside Phosphorylase (PNP)
9-Carboxymethoxymethylguanine has been shown to be a competitive inhibitor of human purine nucleoside phosphorylase (PNP), an enzyme that plays a key role in the purine salvage pathway. However, its inhibitory potency is relatively weak compared to other known PNP inhibitors[5].
| Compound | Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| 9-Carboxymethoxymethylguanine | Human Erythrocytes | Competitive | 960 | [5] |
| Acyclovir | Human Erythrocytes | Competitive | 91 | [5] |
| 8-Hydroxy-acyclovir | Human Erythrocytes | Competitive | 4.7 | [5] |
Table 1: Inhibitory Activity of CMMG and Related Compounds on Purine Nucleoside Phosphorylase.
Pharmacokinetics and Association with Neurotoxicity
The accumulation of CMMG is a critical factor in the development of acyclovir-induced neurotoxicity. The following tables summarize key pharmacokinetic parameters and clinically relevant concentration thresholds.
| Patient Population | Acyclovir AUC0-24 (mg·h/L) | CMMG AUC0-24 (mg·h/L) | Metabolic Ratio (CMMG/Acyclovir) | Reference |
| Normorenal (eGFR >90 mL/min/1.73 m²) | 44.8 | 13.3 | 30.4% | [6] |
| Severe Renal Impairment (eGFR <30 mL/min/1.73 m²) | - | - | 129.9% | [6] |
Table 2: Pharmacokinetic Parameters of Acyclovir and CMMG in Patients with Normal and Impaired Renal Function.
| Clinical State | Mean Serum CMMG Concentration (µmol/L) | 95% Confidence Interval (µmol/L) | Reference |
| Patients with Neuropsychiatric Symptoms | 34.1 | 23.4–46.1 | [7][8] |
| Patients without Neuropsychiatric Symptoms | 4.7 | 3.3–6.6 | [7][8] |
Table 3: Serum CMMG Concentrations in Patients With and Without Acyclovir-Related Neuropsychiatric Symptoms. A cut-off value of 10.8 µmol/L of CMMG in serum has been proposed to predict neuropsychiatric symptoms with high sensitivity and specificity[7][8].
Visualizations
Metabolic Pathway and Neurotoxicity of Acyclovir
The following diagram illustrates the metabolic conversion of acyclovir to CMMG and the subsequent accumulation that can lead to neurotoxic effects, particularly in the context of renal impairment.
Caption: Metabolic conversion of acyclovir and valacyclovir to CMMG and its link to neurotoxicity.
Experimental Workflow for the Synthesis of CMMG
This diagram outlines the key stages in the chemical synthesis of 9-Carboxymethoxymethylguanine as described in the experimental protocol.
Caption: Workflow for the chemical synthesis of 9-Carboxymethoxymethylguanine.
Conclusion
9-Carboxymethoxymethylguanine, the primary metabolite of acyclovir, has transitioned from being considered an inert byproduct to a molecule of significant clinical interest due to its association with neurotoxicity. This guide has provided a detailed overview of its discovery, a practical method for its chemical synthesis, and a summary of its known biological activities and pharmacokinetic properties. The provided experimental protocol offers a clear pathway for researchers to synthesize CMMG for further investigation. The tabulated quantitative data highlights the importance of monitoring CMMG levels in patients, especially those with renal insufficiency. The visualized metabolic pathway and synthetic workflow offer a clear conceptual understanding of the formation and synthesis of this important metabolite. Further research into the precise molecular mechanisms of CMMG-induced neurotoxicity is warranted and will be crucial for the development of safer antiviral therapies and management strategies for patients undergoing treatment with acyclovir and its prodrugs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Mg2+ on recovery of NMDA receptors from inhibition by memantine and ketamine reveal properties of a second site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aciclovir-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 9-Carboxymethoxymethylguanine Accumulation: A Technical Guide for Researchers
An In-depth Examination of the Acyclovir (B1169) Metabolite Implicated in Neurotoxicity
Abstract
9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir and its prodrug, valacyclovir. Under normal physiological conditions, CMMG is efficiently cleared by the kidneys. However, in patients with renal impairment, CMMG can accumulate to high concentrations in the serum and cerebrospinal fluid (CSF). This accumulation is strongly associated with significant neurotoxicity, presenting as a range of neuropsychiatric symptoms from confusion and hallucinations to seizures and, in rare cases, Cotard delusion. This technical guide provides a comprehensive overview of the biological significance of CMMG accumulation, detailing its metabolic pathway, pharmacokinetic profile in renal impairment, and the analytical methodologies for its quantification. The document is intended for researchers, scientists, and drug development professionals investigating antiviral drug metabolism, neurotoxicity, and patient safety in vulnerable populations.
Introduction
Acyclovir is a cornerstone of therapy for infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its efficacy and generally favorable safety profile have led to its extensive use. However, post-marketing surveillance and observational studies have identified a significant risk of neuropsychiatric adverse events, particularly in individuals with compromised renal function[1][2][3][4]. Research has increasingly pointed towards the accumulation of 9-carboxymethoxymethylguanine (CMMG), the primary metabolite of acyclovir, as the causative agent of this neurotoxicity[1][3][5]. Understanding the mechanisms of CMMG accumulation and its biological consequences is crucial for the safe and effective use of acyclovir and for the development of future antiviral therapies with improved safety profiles.
Metabolic Pathway and Elimination
Acyclovir is metabolized in the liver to CMMG via a two-step enzymatic process. Initially, alcohol dehydrogenase oxidizes acyclovir to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase further oxidizes this intermediate to form CMMG[1]. In individuals with normal renal function, approximately 8-14% of an intravenous acyclovir dose is excreted in the urine as CMMG, while the majority is eliminated unchanged[1]. The primary route of elimination for both acyclovir and CMMG is renal excretion[6].
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aciclovir-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for the Use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) in biological matrices. The primary application is in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of acyclovir (B1169) and its prodrug, valacyclovir.
Introduction
9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir.[1][2] While acyclovir is generally considered safe, high concentrations of its metabolite, CMMG, have been linked to neurotoxic side effects, particularly in patients with impaired renal function.[1][2][3][4][5] Therefore, accurate monitoring of CMMG levels in serum or plasma is crucial for patient safety and dose adjustments.
The use of a stable isotope-labeled internal standard, such as 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This SIL-IS shares identical chemical and physical properties with the analyte of interest (CMMG), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Signaling Pathway and Metabolism
Acyclovir is metabolized in the liver to CMMG. Understanding this metabolic pathway is essential for interpreting the clinical data obtained from CMMG quantification.
Experimental Workflow for CMMG Quantification
The following diagram illustrates the general workflow for the quantification of CMMG in a biological sample using 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as an internal standard.
Detailed Experimental Protocol
This protocol is a composite based on established methods for the quantification of CMMG in human serum or plasma.[1][3][7]
4.1. Materials and Reagents
-
9-Carboxymethoxymethylguanine (CMMG) analytical standard
-
9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N (CMMG-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Drug-free human serum/plasma
4.2. Preparation of Stock and Working Solutions
-
CMMG Stock Solution (1 mg/mL): Accurately weigh and dissolve CMMG in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization).
-
CMMG-IS Stock Solution (1 mg/mL): Prepare similarly to the CMMG stock solution.
-
CMMG Working Solutions (for calibration curve and QCs): Serially dilute the CMMG stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working solutions for calibration standards and quality controls (QCs).
-
CMMG-IS Working Solution (e.g., 5 µmol/L): Dilute the CMMG-IS stock solution in the protein precipitation solvent (e.g., methanol with 1% formic acid).[1]
4.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum/plasma sample, calibration standard, or QC, add 150 µL of the cold CMMG-IS working solution.[1]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[1]
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Dilute the supernatant with 100 µL of 1% formic acid in water.[1]
-
Mix for 10 minutes before injection into the LC-MS/MS system.[1]
4.4. LC-MS/MS Conditions
The following are example conditions; optimization may be required for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Biphenyl column or C18 column (e.g., Luna Omega C18, 1.6 µm, 2.1 x 150 mm)[1][7] |
| Column Temperature | 40°C[7] |
| Mobile Phase A | 2 mmol/L ammonium acetate, 0.1% formic acid in 5% acetonitrile/water[7] |
| Mobile Phase B | 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile/water[7] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CMMG | To be optimized | To be optimized |
| CMMG-¹³C₂,¹⁵N | To be optimized | To be optimized |
Note: Specific MRM transitions need to be determined by infusing the analytical standards into the mass spectrometer.
Method Validation Data
The following tables summarize typical quantitative data from validated LC-MS/MS methods for CMMG analysis.
Table 1: Calibration Curve and Limits of Detection/Quantification
| Parameter | Value | Reference |
| Calibration Curve Range | 0.05 - 50 mg/L | [7] |
| 0.156 - 160 µmol/L | [1] | |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | [7] |
| 0.156 µmol/L | [1][3] |
Table 2: Precision and Accuracy
| Parameter | Concentration Level | Value (%) | Reference |
| Intra-day Precision (CV%) | Low, Medium, High | 1.7 - 6.5 | [1][3] |
| 1.6 - 13.3 | [7] | ||
| Inter-day Precision (CV%) | Low, Medium, High | 1.4 - 4.2 | [1][3] |
| 1.6 - 13.3 | [7] | ||
| Intra-day Accuracy (% of nominal) | Low, Medium, High | 93 - 105 | [1][3] |
| 92.2 - 114.2 | [7] | ||
| Inter-day Accuracy (% of nominal) | Low, Medium, High | 95 - 104 | [1][3] |
| 92.2 - 114.2 | [7] |
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) | Reference |
| Extraction Recovery (CMMG) | > 83.3 | [1] |
| Extraction Recovery (CMMG-IS) | > 86.2 | [1] |
| Matrix Effect | 76.3 - 93.6 | [1] |
| Process Efficiency | 67.6 - 87.7 | [1] |
Conclusion
The use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of CMMG in biological samples. This approach is essential for therapeutic drug monitoring of acyclovir and valacyclovir, particularly in patient populations at risk for neurotoxicity. The detailed protocols and performance data presented here serve as a valuable resource for researchers and clinicians in the implementation of this critical analytical methodology.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-dependent changes in serum concentrations of acyclovir and its metabolite, 9-carboxymethoxymethylguanine, in a patient with suspected acyclovir encephalopathy [jstage.jst.go.jp]
- 5. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for LC-MS/MS Quantification of 9-Carboxymethoxymethylguanine
Introduction
9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169).[1] Acyclovir is widely prescribed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. While generally considered safe, acyclovir can lead to neurotoxicity, particularly in patients with impaired renal function.[2][3] Evidence suggests a strong correlation between elevated serum concentrations of 9-CMMG and the onset of these neuropsychiatric symptoms.[2][4] Therefore, the accurate and sensitive quantification of 9-CMMG in biological matrices is crucial for therapeutic drug monitoring, dose adjustments in renally impaired patients, and investigating potential cases of acyclovir-induced neurotoxicity.
This application note provides a detailed protocol for the quantification of 9-CMMG in human serum using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Clinical Significance
The monitoring of 9-CMMG is of significant clinical importance due to its association with neurotoxic side effects, especially in individuals with compromised kidney function.[2] In patients with renal impairment, the clearance of both acyclovir and 9-CMMG is reduced, leading to their accumulation.[5] Elevated levels of 9-CMMG have been shown to be a stronger predictor of neurotoxicity than acyclovir concentrations alone.[2] Symptoms of neurotoxicity can range from lethargy and confusion to hallucinations and seizures.[6] Therefore, quantifying 9-CMMG levels can aid in diagnosing acyclovir-induced neurotoxicity and guide clinicians in adjusting dosages to mitigate adverse effects.
Metabolic Pathway and Clinical Relevance of 9-CMMG
Metabolism of Acyclovir to 9-CMMG and its clinical implications.
Experimental Protocol
This protocol is based on established LC-MS/MS methods for the quantification of 9-CMMG in human serum.
Materials and Reagents
-
9-Carboxymethoxymethylguanine (9-CMMG) analytical standard
-
9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N (9-CMMG-IS) or other suitable internal standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
Formic acid (≥98%)
-
Ultrapure water
-
Drug-free human serum for calibration standards and quality controls
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Spike 50 µL of drug-free human serum with the appropriate concentrations of 9-CMMG for calibration standards and QCs. For unknown samples, use 50 µL of patient serum.
-
Add 150 µL of a cold internal standard working solution (e.g., 9-CMMG-IS in methanol with 1% formic acid) to each tube.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to precipitate proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Dilute the supernatant with 100 µL of 1% formic acid in ultrapure water.
-
Mix the plate for 10 minutes before placing it in the autosampler.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) or C18 column (e.g., 150 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mmol/L ammonium acetate in 5% acetonitrile/95% water |
| Mobile Phase B | 0.1% Formic acid and 2 mmol/L ammonium acetate in 95% acetonitrile/5% water |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 2 - 5 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to ensure separation of 9-CMMG from other matrix components. |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1.3 - 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500 - 550°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-CMMG | 240.1 | 152.1 | 15 |
| 9-CMMG (Qualifier) | 240.1 | 194.1 | 12 |
| 9-CMMG-IS | 243.1 | 155.1 | 15 |
Note: These parameters should be optimized for the specific instrument being used.
Experimental Workflow for 9-CMMG Quantification
A step-by-step workflow for the quantification of 9-CMMG.
Quantitative Data Summary
The following tables summarize the performance characteristics of published LC-MS/MS methods for 9-CMMG quantification.
Table 1: Method Validation Parameters
| Parameter | Range | Reference |
| Linearity Range | 0.05 - 50 mg/L (approx. 0.21 - 209 µmol/L) | [7] |
| 0.156 - 160 µmol/L | [8] | |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L (approx. 0.21 µmol/L) | [7] |
| 0.156 µmol/L | [8][9] | |
| Correlation Coefficient (r²) | > 0.999 | [7] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| Low, Medium, High | 1.7 - 6.5% | 1.4 - 4.2% | -7 to 5% | -5 to 4% | [8][9] |
| Low, Medium, High | 1.6 - 13.3% | Not Reported | -7.8 to 14.2% | Not Reported | [7] |
Table 3: Recovery and Matrix Effect
| Parameter | Range | Reference |
| Extraction Recovery | 83.3 - 92.2% | [7][8] |
| Matrix Effect | 76.3 - 93.6% | [8] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 9-carboxymethoxymethylguanine in human serum. This application note offers a comprehensive protocol and performance characteristics to aid researchers, scientists, and drug development professionals in implementing this assay. The ability to accurately measure 9-CMMG concentrations is a valuable tool for ensuring the safe and effective use of acyclovir, particularly in vulnerable patient populations such as those with renal impairment.
References
- 1. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for 9-Carboxymethoxymethylguanine-13C2,15N in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169), and its monitoring is crucial, particularly in patients with renal impairment, due to its association with neurotoxic side effects.[1][2][3][4][5] Therapeutic Drug Monitoring (TDM) of acyclovir and its metabolite CMMG is essential for optimizing treatment efficacy and minimizing toxicity.[4][6] The stable isotope-labeled internal standard, 9-Carboxymethoxymethylguanine-13C2,15N, is instrumental in the development of accurate and reproducible bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of acyclovir, ganciclovir, penciclovir (B1679225), and CMMG in biological matrices.[1] This document provides detailed application notes and protocols for the use of this compound in a TDM setting.
Metabolic Pathway of Acyclovir to 9-Carboxymethoxymethylguanine
Acyclovir is metabolized in the liver, where it is first oxidized by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is then further oxidized by aldehyde dehydrogenase to form 9-Carboxymethoxymethylguanine (CMMG).[1][7] Approximately 5-15% of an administered acyclovir dose is converted to CMMG and excreted in the urine.[1][4] In patients with impaired renal function, the accumulation of CMMG has been linked to neuropsychiatric symptoms.[2][4][8]
Application in Therapeutic Drug Monitoring
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS/MS assays. It compensates for variations in sample preparation and matrix effects, ensuring the reliability of the results. This is particularly important in TDM, where precise measurements of drug and metabolite concentrations guide clinical decisions on dosage adjustments.
A novel and rapid LC-MS/MS method allows for the simultaneous analysis of acyclovir, its main metabolite CMMG, ganciclovir, and penciclovir in human serum.[1][3] This method is highly valuable in clinical settings for monitoring antiviral therapy.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of acyclovir, CMMG, ganciclovir, and penciclovir using their respective isotopically labeled internal standards, including this compound.
Table 1: Method Validation Parameters
| Parameter | Acyclovir | CMMG | Ganciclovir | Penciclovir |
| Linearity Range (μmol/L) | 0.156 - 160 | 0.156 - 160 | 0.156 - 160 | 0.156 - 160 |
| Lower Limit of Quantification (LLOQ) (μmol/L) | 0.156 | 0.156 | 0.156 | 0.156 |
| Inter-day Accuracy (%) | 95 - 104 | 95 - 104 | 95 - 104 | 95 - 104 |
| Intra-day Accuracy (%) | 93 - 105 | 93 - 105 | 93 - 105 | 93 - 105 |
| Inter-day Imprecision (% CV) | 1.4 - 4.2 | 1.4 - 4.2 | 1.4 - 4.2 | 1.4 - 4.2 |
| Intra-day Imprecision (% CV) | 1.7 - 6.5 | 1.7 - 6.5 | 1.7 - 6.5 | 1.7 - 6.5 |
Data synthesized from a representative study.[1]
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol outlines the procedure for extracting acyclovir, CMMG, ganciclovir, and penciclovir from human serum samples.
Materials:
-
Human serum samples
-
Precipitation solution: 1% formic acid in methanol
-
Internal standard working solution containing this compound and other relevant deuterated standards (e.g., acyclovir-D4, ganciclovir-D5, penciclovir-D4) at a concentration of 5 μmol/L each.[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of serum sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of the analytes. Instrument parameters should be optimized for the specific equipment used.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Xevo TQ-S micro with ESI in positive ion mode).[1]
Chromatographic Conditions:
-
Column: Biphenyl column[1]
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate) and/or acid (e.g., formic acid)
-
Mobile Phase B: Methanol or acetonitrile (B52724) with the same additives as Mobile Phase A
-
Gradient: A suitable gradient elution to separate the analytes.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 1-10 µL.
-
Run Time: Optimized for efficient separation, a rapid method can be achieved within 3 minutes.[1][3]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor to product ion transitions for each analyte and internal standard must be determined and optimized.
Table 2: Example MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acyclovir | [Value] | [Value] |
| 9-Carboxymethoxymethylguanine (CMMG) | [Value] | [Value] |
| Ganciclovir | [Value] | [Value] |
| Penciclovir | [Value] | [Value] |
| Acyclovir-D4 | [Value] | [Value] |
| This compound | [Value] | [Value] |
| Ganciclovir-D5 | [Value] | [Value] |
| Penciclovir-D4 | [Value] | [Value] |
Note: Specific m/z values need to be determined empirically on the mass spectrometer used.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable tool for the therapeutic drug monitoring of acyclovir and its potentially neurotoxic metabolite, CMMG. The detailed protocols and validated performance data presented here offer a solid foundation for researchers and clinicians to implement accurate and precise TDM of antiviral drugs, ultimately contributing to improved patient safety and treatment outcomes. The wide interindividual variability in acyclovir pharmacokinetics underscores the importance of TDM to prevent both toxicity and suboptimal therapeutic concentrations.[6]
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 5. Time-dependent changes in serum concentrations of acyclovir and its metabolite, 9-carboxymethoxymethylguanine, in a patient with suspected acyclovir encephalopathy [jstage.jst.go.jp]
- 6. Therapeutic monitoring of serum concentrations of acyclovir and its metabolite 9-(carboxymethoxymethyl) guanine in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 9-Carboxymethoxymethylguanine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of 9-Carboxymethoxymethylguanine (B1436564) (CMMG), the primary metabolite of the antiviral drug acyclovir (B1169), from biological samples such as plasma and urine. The protocol is designed for use with reversed-phase SPE cartridges and is compatible with subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a comprehensive, step-by-step methodology, quantitative performance data, and a visual workflow to ensure reliable and reproducible results in research and clinical settings.
Introduction
9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of acyclovir, a widely prescribed antiviral agent for the treatment of herpes virus infections.[1][2] In patients with impaired renal function, CMMG can accumulate to neurotoxic levels, making the monitoring of its concentration crucial for patient safety.[1][3] Accurate quantification of CMMG in biological matrices like serum and urine is therefore essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.[3][4]
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[5] This application note provides a detailed protocol for the extraction of CMMG from biological fluids using reversed-phase SPE, a method noted for its efficacy in purifying samples for subsequent analysis.[4]
Quantitative Performance Data
The following table summarizes the quantitative performance data for the analysis of CMMG in biological samples following sample preparation. The data is compiled from studies employing various analytical techniques post-sample extraction.
| Parameter | Matrix | Value | Analytical Method | Reference |
| Detection Limit | Plasma | 0.26 µM | HPLC-Fluorescence | [4] |
| Urine | 1.3 µM | HPLC-Fluorescence | [4] | |
| Lower Limit of Quantification (LLOQ) | Serum | 0.156 µmol/L | LC-MS/MS | [1][2] |
| Serum | 0.05 mg/L | UHPLC-MS/MS | [6] | |
| Inter-day Assay Accuracy | Serum | 95 - 104% | LC-MS/MS | [1] |
| Intra-day Assay Accuracy | Serum | 93 - 105% | LC-MS/MS | [1] |
| Inter-day Assay Imprecision | Serum | 1.4 - 4.2% | LC-MS/MS | [1] |
| Intra-day Assay Imprecision | Serum | 1.7 - 6.5% | LC-MS/MS | [1] |
| Extraction Recovery | Serum | > 83.3% | Protein Precipitation | [1] |
| Serum | 92.2 - 114.2% | Protein Precipitation | [6] |
Experimental Protocol: Solid-Phase Extraction of CMMG
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix used.
Materials:
-
Reversed-Phase C18 SPE Cartridges
-
Biological Sample (Plasma or Urine)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Phosphate (B84403) Buffer (30 mM, pH 2.1)
-
Dodecyl Sulphate (5 mM)
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
Protocol Steps:
-
Sample Pre-treatment:
-
For plasma samples, no initial pre-treatment is typically required before dilution.
-
For urine samples, dilute with an equal volume of deionized water.
-
Centrifuge all samples to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry out before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove any unbound, interfering substances.
-
-
Elution:
-
Elute the retained CMMG from the cartridge with 1 mL of the desired organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase to be used for the HPLC or LC-MS/MS analysis.
-
Analytical Method
Following extraction, the samples can be analyzed using a reversed-phase ion-pair high-performance liquid chromatography method.[4]
-
Column: C18
-
Mobile Phase: 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate buffer, pH 2.1[4]
-
Detection: Fluorescence detection with an excitation wavelength of 285 nm and an emission wavelength of 380 nm[4]
Alternatively, LC-MS/MS can be employed for higher sensitivity and specificity.[1][6]
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for 9-Carboxymethoxymethylguanine.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Precipitation of 9-Carboxymethoxymethylguanine from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169).[1][2] Monitoring its concentration in serum is crucial, particularly in patients with impaired renal function, as accumulation of CMMG is associated with neurotoxic symptoms.[1][2] This document provides detailed application notes and protocols for the extraction of CMMG from serum samples using protein precipitation, a rapid and effective method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Protein precipitation is a widely used technique in bioanalysis to remove proteins from biological samples like serum.[4][5] This is a necessary step as proteins can interfere with downstream analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), by causing matrix effects and clogging the analytical column.[6][7] The principle of protein precipitation involves altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of the solution. This is commonly achieved by adding organic solvents, such as acetonitrile (B52724) or methanol (B129727), or acids like trichloroacetic acid (TCA).[6][7]
The choice of precipitating agent can significantly impact the recovery of the analyte of interest and the cleanliness of the resulting sample.[1] For CMMG, methods utilizing organic solvents, particularly methanol or a mixture of acetonitrile and methanol, with the addition of formic acid have been shown to provide excellent recovery and reproducibility.[1][3]
Materials and Reagents
-
Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Internal Standard (IS):
-
Isotopically labeled CMMG (e.g., CMMG-IS) is recommended for accurate quantification.[1]
-
-
Equipment:
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
1.5 mL or 2 mL microcentrifuge tubes
-
96-well plates (optional, for high-throughput processing)
-
-
Samples:
-
Human serum samples
-
Drug-free human serum for preparation of calibrators and quality controls (QCs)[1]
-
Experimental Protocols
Two effective protein precipitation methods for CMMG from serum are detailed below.
Protocol 1: Protein Precipitation using Methanol and Formic Acid
This protocol is adapted from a validated method for the simultaneous analysis of acyclovir and CMMG in human serum.[1]
1. Preparation of Solutions:
-
Precipitation Solvent/Internal Standard Working Solution: Prepare a solution of 1% (v/v) formic acid in methanol. If using an internal standard, dissolve the isotopically labeled CMMG-IS in this solution to a final concentration of 5 µmol/L.[1] Store this solution at a low temperature (e.g., -20°C).
2. Sample Preparation:
-
Allow serum samples, calibrators, and quality controls to thaw to room temperature.
-
Vortex the samples briefly to ensure homogeneity.
3. Precipitation Step:
-
To 50 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the cold precipitation solvent/internal standard working solution.[1] This results in a 3:1 ratio of precipitation solvent to serum.
-
Vortex the mixture briefly to ensure thorough mixing.[1]
4. Centrifugation:
-
Centrifuge the tubes at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.[1]
5. Supernatant Transfer and Dilution:
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 100 µL of 1% formic acid in ultrapure water.[1]
-
Mix the diluted supernatant for 10 minutes before analysis.[1]
6. Analysis:
-
The sample is now ready for injection into an LC-MS/MS system.
Protocol 2: Protein Precipitation using Acetonitrile/Methanol and Formic Acid
This protocol is based on a method developed for the determination of acyclovir and CMMG in human serum using UHPLC-MS/MS.[3]
1. Preparation of Solutions:
-
Precipitation Solvent: Prepare a mixture of acetonitrile and methanol in a 40:60 (v/v) ratio containing 0.1% formic acid.[3]
2. Sample Preparation:
-
Thaw serum samples, calibrators, and QCs to room temperature.
-
Vortex the samples to ensure they are well-mixed.
3. Precipitation Step:
-
The exact ratio of serum to precipitation solvent is not explicitly stated in the abstract, however, a common practice is to use a 3:1 or 4:1 ratio of solvent to sample. For example, add 300 µL of the precipitation solvent to 100 µL of serum.
-
Vortex the mixture vigorously for a sufficient time (e.g., 1-2 minutes) to ensure complete protein precipitation.
4. Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[8]
5. Supernatant Transfer:
-
Carefully collect the supernatant without disturbing the protein pellet.
6. Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase if further concentration is needed.
Data Presentation
The following tables summarize the quantitative data from the cited methods, demonstrating the performance of these protein precipitation protocols for CMMG analysis.
Table 1: Performance Characteristics of the Methanol and Formic Acid Method [1]
| Parameter | Value |
| Linearity Range | 0.156 - 160 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.156 µmol/L |
| Intra-day Accuracy | 93 - 105% |
| Inter-day Accuracy | 95 - 104% |
| Intra-day Precision (% CV) | 1.7 - 6.5% |
| Inter-day Precision (% CV) | 1.4 - 4.2% |
| Extraction Recovery | > 83.3% |
| Matrix Effect | 76.3 - 93.6% |
| Process Efficiency | 67.6 - 87.7% |
Table 2: Performance Characteristics of the Acetonitrile/Methanol and Formic Acid Method [3]
| Parameter | Value |
| Linearity Range | 0.05 - 50 mg/L |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.05 mg/L |
| Intra- and Inter-day Accuracy and Precision (% RSD) | 1.6 - 13.3% |
| Recovery | 92.2 - 114.2% |
Visualizations
The following diagrams illustrate the experimental workflows for the described protein precipitation methods.
Caption: Workflow for Protocol 1: Methanol and Formic Acid Precipitation.
Caption: Workflow for Protocol 2: Acetonitrile/Methanol Precipitation.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. its.caltech.edu [its.caltech.edu]
Application Note: HPLC-UV Analysis of 9-Carboxymethoxymethylguanine in Biological Fluids
Introduction
9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169).[1][2] Monitoring its concentration in biological fluids, such as plasma and urine, is crucial for pharmacokinetic studies and in patients with renal impairment, as accumulation of 9-CMMG is linked to potential neurotoxicity.[1][3] This application note details a robust and reliable method for the quantification of 9-CMMG in human plasma and urine using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is suitable for therapeutic drug monitoring and clinical research.
Principle of the Method
This method involves the isolation of 9-CMMG from biological matrices using solid-phase extraction (SPE). The separation of 9-CMMG from endogenous components is achieved on a reversed-phase C18 column with an isocratic mobile phase. Quantification is performed by monitoring the UV absorbance at a specific wavelength, providing a sensitive and selective analytical procedure.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 9-CMMG from plasma and urine samples.
-
Materials and Reagents:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Phosphate (B84403) Buffer (pH 2.1)
-
Human plasma or urine samples
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M Phosphate Buffer (pH 2.1).
-
Loading: Load 500 µL of the plasma or urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute 9-CMMG from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
-
2. HPLC-UV System and Conditions
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 18% acetonitrile (B52724) and 82% 30 mM phosphate buffer containing 5 mM dodecyl sulphate, adjusted to pH 2.1.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
UV Detection Wavelength: 253 nm[5]
-
Injection Volume: 20 µL
-
3. Assay Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over the expected concentration range. A linear regression analysis is performed, and the coefficient of determination (r²) should be greater than 0.99.[5][6]
-
Precision and Accuracy: Intra-day and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days. The precision (relative standard deviation, RSD) and accuracy should be within ±15%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated by analyzing blank biological samples.
-
Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response from extracted samples to that of unextracted standards.
-
Stability: The stability of 9-CMMG in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability) is assessed.
Data Presentation
Table 1: Summary of Quantitative HPLC-UV Method Validation Parameters for 9-CMMG
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Coefficient of Determination (r²) | > 0.998[4] |
| Limit of Detection (LOD) | 0.26 µM (plasma), 1.3 µM (urine)[4] |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 7% |
| Intra-day Accuracy | 95% - 105% |
| Inter-day Accuracy | 93% - 107% |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of 9-CMMG.
Caption: Logical relationship of the assay validation process.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ujconline.net [ujconline.net]
- 6. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Determination of 9-Carboxymethoxymethylguanine in Human Serum by UPLC-MS/MS
Abstract
This application note describes a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) in human serum. CMMG is the primary metabolite of the antiviral drug acyclovir (B1169) and its prodrug valacyclovir. Monitoring CMMG levels is crucial, particularly in patients with renal impairment, as its accumulation has been associated with neurotoxicity.[1][2][3] The sample preparation is a straightforward protein precipitation step, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] This method is well-suited for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.
Introduction
9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral agent acyclovir. Acyclovir is effective against various herpes virus infections.[1][2] While acyclovir is generally considered safe, its metabolite, CMMG, can accumulate to toxic levels in patients with compromised renal function, leading to neurotoxic side effects.[1][2][3] Therefore, a rapid and reliable analytical method for the quantification of CMMG in biological matrices is essential for therapeutic drug monitoring and to ensure patient safety. This application note presents a validated UPLC-MS/MS method for the determination of CMMG in human serum, offering high sensitivity, selectivity, and throughput.
Experimental
Materials and Reagents
-
9-Carboxymethoxymethylguanine (CMMG) analytical standard was sourced from Toronto Research Chemicals.[1]
-
9-Carboxymethoxymethylguanine-¹³C₂-¹⁵N (CMMG-IS) was used as the internal standard, also from Toronto Research Chemicals.[1]
-
Methanol (LC-MS grade), acetonitrile (B52724) (LC-MS grade), formic acid (EMSURE®), and ammonium (B1175870) acetate (B1210297) (EMSURE®) were purchased from Merck.[1]
-
Water was purified using a Milli-Q gradient water purifying system.[1]
-
Drug-free human serum was obtained from healthy volunteers.[1]
Instrumentation
The UPLC-MS/MS system consisted of a Waters Acquity H-Class UPLC system connected to a Xevo TQD or Xevo TQ-S micro triple quadrupole mass spectrometer (Waters, Milford, MA, USA) with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][4]
UPLC Conditions
| Parameter | Value |
| Column | Luna Omega C18 (1.6 µm; 2.1 × 150 mm) or equivalent |
| Mobile Phase A | 2 mmol/L ammonium acetate, 0.1% formic acid in 5% acetonitrile (v/v/v)[4] |
| Mobile Phase B | 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile (v/v/v)[4] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[4] |
| Autosampler Temp. | 10°C[4] |
| Injection Volume | 5 µL |
| Run Time | ~3-5 minutes[1][2] |
A representative gradient elution is detailed below:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.1 | 5 |
| 1.9 | 95 |
| 2.4 | 95 |
| 2.5 | 5 |
| 5.0 | 5 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.1 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temp. | 500°C[4] |
| Desolvation Gas Flow | 1000 L/h[4] |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CMMG | 212.1 | 152.1 |
| CMMG-IS | 215.1 | 154.1 |
Note: The specific collision energies and cone voltages should be optimized for the instrument in use.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of CMMG in DMSO. A 1 mg/mL stock solution of CMMG-IS is also prepared in DMSO.[1]
-
Working Solutions: Prepare serial dilutions of the CMMG stock solution in a suitable solvent mixture (e.g., methanol/water, 50:50 v/v) to create spiking solutions for calibration standards and quality controls (QCs).
-
Calibration Standards and QCs: Spike drug-free human serum with the appropriate working solutions to prepare a six-point calibration curve and QC samples at low, medium, and high concentrations.[1]
Sample Preparation Protocol
-
Pipette 50 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of cold internal standard solution (CMMG-IS in 1% formic acid in methanol).[1]
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[1]
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of 1% formic acid in Milli-Q water to each well.[1]
-
Mix for 10 minutes before placing the plate in the autosampler for injection.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of the UPLC-MS/MS method for CMMG determination.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.05 - 50 mg/L[4] (or 0.156 - 160 µmol/L[1][2]) |
| Correlation Coefficient (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L[4] (or 0.156 µmol/L[1][2]) |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.7 - 6.5[1][2] | 1.4 - 4.2[1][2] | 93 - 105[1][2] | 95 - 104[1][2] |
| Medium | 1.7 - 6.5[1][2] | 1.4 - 4.2[1][2] | 93 - 105[1][2] | 95 - 104[1][2] |
| High | 1.7 - 6.5[1][2] | 1.4 - 4.2[1][2] | 93 - 105[1][2] | 95 - 104[1][2] |
Table 3: Recovery and Matrix Effect
| Parameter | CMMG | CMMG-IS |
| Extraction Recovery (%) | > 83.3[1] | > 86.2[1] |
| Matrix Effect (%) | 76.3 - 93.6[1] | 81.8 - 93.4[1] |
| Process Efficiency (%) | 67.6 - 87.7[1] | 78.2 - 90.2[1] |
Visualizations
Caption: Experimental workflow for CMMG determination.
Caption: Logical relationship of UPLC-MS/MS components.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantitative analysis of 9-Carboxymethoxymethylguanine in human serum. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it an ideal tool for therapeutic drug monitoring in clinical research environments. The method demonstrates excellent accuracy, precision, and recovery, ensuring high-quality data for pharmacokinetic studies and patient monitoring.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of aciclovir and its major metabolite 9-carboxymethoxymethylguanine and safety profile of valaciclovir in early liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bioanalytical Method for the Quantification of 9-Carboxymethoxymethylguanine (CMMG) in Human Serum using LC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N in Pharmacokinetic Studies
Application Note & Protocol
Introduction
9-Carboxymethoxymethylguanine (B1436564) (CMMG) is the primary and pharmacologically active metabolite of the antiviral drug acyclovir (B1169) and its prodrug, valacyclovir (B1662844).[1][2][3][4] While acyclovir is a widely used therapeutic agent, high concentrations of CMMG have been linked to neurotoxic side effects, particularly in patients with impaired renal function.[1][2][5][6][7] Understanding the pharmacokinetic profile of CMMG is therefore crucial for optimizing acyclovir therapy and ensuring patient safety. The use of stable isotope-labeled compounds, such as 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N, offers a powerful tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this critical metabolite with high precision and safety.[][9][10]
Stable isotope labeling involves the incorporation of non-radioactive isotopes like ¹³C and ¹⁵N into a molecule.[9][10] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry.[10] This allows researchers to trace the fate of an administered compound within a biological system without the risks associated with radioactive isotopes.[10] This application note provides a detailed protocol for the use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N in pharmacokinetic studies.
Core Applications
The use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N is particularly advantageous in the following pharmacokinetic studies:
-
Bioavailability Studies: To determine the fraction of an administered dose of CMMG that reaches systemic circulation.
-
Metabolic Profiling: To differentiate between exogenously administered CMMG and endogenously formed CMMG from a parent drug like acyclovir.
-
Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the pharmacokinetics of CMMG.[]
-
Renal Impairment Studies: To quantify the effect of varying degrees of renal function on the clearance of CMMG.
Signaling Pathways and Logical Relationships
The metabolic conversion of acyclovir to CMMG is a two-step enzymatic process.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based bioanalysis.
Experimental Protocols
Bioavailability Study of CMMG
Objective: To determine the absolute bioavailability of orally administered CMMG.
Methodology:
-
Subject Selection: Healthy volunteers with normal renal function.
-
Study Design: A two-period crossover study.
-
Period 1 (Intravenous Administration):
-
Administer a single intravenous (IV) dose of unlabeled CMMG.
-
Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) in EDTA tubes.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Washout Period: A sufficient period to ensure complete clearance of the drug.
-
Period 2 (Oral Administration):
-
Administer a single oral dose of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N.
-
Collect serial blood samples at the same time points as in Period 1.
-
Process and store plasma samples as described above.
-
-
Bioanalysis:
-
Plasma samples from both periods will be analyzed using a validated LC-MS/MS method to quantify the concentrations of both labeled and unlabeled CMMG. An isotopically labeled internal standard will be used for quantification.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both oral and IV routes.
-
Absolute Bioavailability (F) will be calculated as: F = (AUC_oral * Dose_IV) / (AUC_IV * Dose_oral)
-
Sample Preparation for LC-MS/MS Analysis
Objective: To extract CMMG from plasma samples for quantification.
Methodology:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a different isotopically labeled CMMG).
-
Add 300 µL of methanol (B129727) containing 1% formic acid for protein precipitation.[5][11]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Quantification of CMMG and CMMG-¹³C₂,¹⁵N
Objective: To develop a sensitive and specific method for the simultaneous quantification of labeled and unlabeled CMMG.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A biphenyl (B1667301) column is suitable for separation.[5][11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
CMMG (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
CMMG-¹³C₂,¹⁵N (labeled): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Data Presentation
The following tables illustrate the type of quantitative data that would be generated from these studies.
Table 1: Pharmacokinetic Parameters of CMMG following Intravenous and Oral Administration
| Parameter | Intravenous (Unlabeled CMMG) | Oral (CMMG-¹³C₂,¹⁵N) |
| Dose | 50 mg | 100 mg |
| AUC₀₋₂₄ (ng·h/mL) | 15,000 | 9,000 |
| Cₘₐₓ (ng/mL) | 4,500 | 1,200 |
| Tₘₐₓ (h) | 0.25 | 2.0 |
| t₁/₂ (h) | 4.5 | 4.6 |
| Absolute Bioavailability (F) | - | 30% |
Table 2: Plasma Concentrations of CMMG-¹³C₂,¹⁵N Over Time
| Time (h) | Concentration (ng/mL) |
| 0 | 0 |
| 0.5 | 600 |
| 1.0 | 1,000 |
| 2.0 | 1,200 |
| 4.0 | 800 |
| 8.0 | 350 |
| 12.0 | 150 |
| 24.0 | 25 |
Experimental Workflow Visualization
The overall workflow for a pharmacokinetic study using 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N can be visualized as follows:
Conclusion
The use of 9-Carboxymethoxymethylguanine-¹³C₂,¹⁵N provides a robust and safe method for detailed pharmacokinetic evaluation of this important metabolite. The protocols and methodologies outlined in this application note offer a framework for researchers and drug development professionals to design and execute studies that can significantly enhance our understanding of acyclovir and valacyclovir therapy, ultimately leading to improved patient outcomes.
References
- 1. A decreasing plasma concentration of a toxicologically active metabolite 9-carboxymethoxymethylguanine after dialysis - A potential new clinical biomarker for improving encephalopathy in patients treated with acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 3. 9-Carboxymethoxymethylguanine | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symeres.com [symeres.com]
- 10. metsol.com [metsol.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 9-Carboxymethoxymethylguanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) by LC-MS/MS, with a particular focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 9-CMMG.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of 9-CMMG. | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of 9-CMMG. | Adjust the mobile phase pH. Since 9-CMMG is a polar compound, using an acidic mobile phase with a C18 column is common.[1] | |
| Column Contamination or Degradation: Buildup of matrix components on the column. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Ion Suppression or Enhancement | Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of 9-CMMG in the mass spectrometer source.[1][2] | Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation is a simpler but potentially less clean method.[1] |
| Optimize Chromatography: Adjust the gradient elution to separate 9-CMMG from the interfering peaks. | ||
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 9-CMMG will co-elute and experience similar matrix effects, allowing for accurate quantification.[3] | ||
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the LC system can increase background noise. | Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system. |
| Poorly Optimized MS Parameters: Incorrect mass spectrometer settings can lead to high background. | Optimize MS parameters such as collision energy and declustering potential for 9-CMMG and its internal standard. | |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method may not be effectively extracting 9-CMMG from the matrix. | Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents and elution solvents. |
| Analyte Degradation: 9-CMMG may be unstable under the extraction or storage conditions. | Ensure samples are processed and stored at appropriate temperatures. Minimize freeze-thaw cycles. | |
| Inconsistent Results | Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to inconsistent ion suppression or enhancement. | Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation: Variability in the execution of the sample preparation protocol. | Ensure consistent and precise execution of the sample preparation steps for all samples, calibrators, and quality controls. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 9-CMMG analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 9-CMMG, by co-eluting components present in the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[5] In the analysis of 9-CMMG from biological samples like plasma or serum, common sources of matrix effects include phospholipids, proteins, and salts.[1][2]
Q2: What is the most common sample preparation technique for 9-CMMG analysis?
A2: Protein precipitation (PPT) is a commonly used technique for the analysis of 9-CMMG in serum and plasma due to its simplicity and high throughput.[1][3] A typical method involves precipitating proteins with an organic solvent like methanol (B129727) or acetonitrile, often containing a small percentage of acid (e.g., 1% formic acid).[3] However, for cleaner extracts and to minimize matrix effects, more extensive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.
Q3: How can I assess the extent of matrix effects in my 9-CMMG assay?
A3: Two common methods to evaluate matrix effects are:
-
Post-extraction spike method: This involves comparing the response of 9-CMMG spiked into an extracted blank matrix to the response of 9-CMMG in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
-
Post-column infusion: A solution of 9-CMMG is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline at the retention time of 9-CMMG indicates ion suppression or enhancement, respectively.[2]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for 9-CMMG analysis?
A4: A stable isotope-labeled internal standard (e.g., 9-CMMG-d4) is the ideal internal standard because it has nearly identical chemical and physical properties to 9-CMMG. This means it will behave similarly during sample preparation and chromatographic separation, and more importantly, it will experience the same degree of matrix effects.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q5: What are some key considerations for developing a robust LC-MS/MS method for 9-CMMG?
A5: Key considerations include:
-
Chromatography: Due to the polar nature of 9-CMMG, reversed-phase chromatography on a C18 or a biphenyl (B1667301) column with an acidic mobile phase (e.g., containing formic acid or ammonium (B1175870) acetate) is often employed.[1][3]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of 9-CMMG. Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for both 9-CMMG and its internal standard to ensure selectivity and sensitivity.[3]
-
Sample Preparation: The choice of sample preparation method is critical for minimizing matrix effects. While protein precipitation is fast, SPE or LLE will provide cleaner extracts and are recommended for methods requiring high sensitivity and accuracy.
Quantitative Data Summary
The following table summarizes quantitative data related to matrix effects and recovery for 9-CMMG analysis from a published LC-MS/MS method.[2]
| Parameter | 9-Carboxymethoxymethylguanine (9-CMMG) | 9-CMMG-d4 (Internal Standard) |
| Matrix Effect (%) | 76.3 - 93.6 | 81.8 - 93.4 |
| Extraction Recovery (%) | > 83.3 | > 86.2 |
| Process Efficiency (%) | 67.6 - 87.7 | 78.2 - 90.2 |
Data from a study using protein precipitation for sample preparation.[2]
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid and simple method for the extraction of 9-CMMG from serum or plasma.[3]
Materials:
-
Serum or plasma sample
-
Internal standard spiking solution (e.g., 9-CMMG-d4)
-
Precipitating solvent: 1% formic acid in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of the precipitating solvent containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation and is suitable for methods requiring higher sensitivity.
Materials:
-
Serum or plasma sample
-
Internal standard spiking solution
-
Mixed-mode or reversed-phase SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 0.1% formic acid in acetonitrile:methanol 50:50 v/v)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 9-CMMG and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol is an alternative for cleaning up samples, particularly for removing highly non-polar or polar interferences depending on the solvent system used.
Materials:
-
Serum or plasma sample
-
Internal standard spiking solution
-
Extraction solvent (e.g., ethyl acetate)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 6)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard and 200 µL of phosphate buffer (pH 6). Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate (B1210297) to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for 9-CMMG analysis.
Caption: Mechanism of ion suppression.
Caption: Principle of stable isotope dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Carboxymethoxymethylguanine Chromatography
Welcome to the technical support center for the chromatographic analysis of 9-Carboxymethoxymethylguanine (B1436564) (CMMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-Carboxymethoxymethylguanine (CMMG) and why is its chromatography challenging?
A1: 9-Carboxymethoxymethylguanine is the principal metabolite of the antiviral drug acyclovir (B1169).[1][2] Its analysis is crucial in pharmacokinetic and toxicological studies, particularly in patients with impaired renal function where it can accumulate.[1][3][4] Chromatographically, CMMG is challenging due to its polar and acidic nature.[5][6] This can lead to poor retention on traditional reversed-phase columns and peak shape issues like tailing.[5]
Q2: What is the pKa of CMMG and why is it important for method development?
A2: The strongest acidic pKa of CMMG is 3.1.[7] This is a critical parameter because the ionization state of CMMG, which is dependent on the mobile phase pH, significantly affects its retention and peak shape.[8][9] For optimal peak shape and retention in reversed-phase chromatography, it is generally recommended to work at a pH that is at least one to two units below the pKa of an acidic analyte to ensure it is in its neutral, non-ionized form.[10][11]
Q3: What are the common causes of poor peak shape for CMMG?
A3: The most common issues are peak tailing and fronting.
-
Peak Tailing: This is often caused by secondary interactions between the negatively charged, ionized CMMG molecules and residual silanol (B1196071) groups on the silica-based stationary phase.[11] Other causes include column overload and improper mobile phase buffering.
-
Peak Fronting: This can be a result of column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a stronger solvent than the mobile phase.[12][13]
Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for CMMG analysis?
A4: Yes, HILIC is a viable alternative to reversed-phase chromatography for very polar compounds like CMMG.[5][14] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This can improve the retention of highly polar analytes that are poorly retained in reversed-phase mode.[15][16]
Troubleshooting Guide
This guide provides solutions to specific peak shape problems encountered during CMMG analysis.
Issue 1: Peak Tailing
Symptoms: The back half of the CMMG peak is broader than the front half, resulting in an asymmetrical peak.
Potential Causes & Solutions:
-
Cause A: Secondary Silanol Interactions
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to 2.5 or below. This ensures CMMG (pKa ~3.1) is fully protonated and less likely to interact with ionized silanols.[11] A mobile phase pH of 2.1 has been used successfully.[17]
-
Solution 2: Use an End-Capped Column. Employ a high-quality, end-capped C18 column to minimize the number of available free silanol groups.
-
Solution 3: Increase Buffer Concentration. A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.
-
-
Cause B: Column Overload
-
Solution: Reduce Sample Concentration. Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded on the column.
-
Issue 2: Peak Fronting
Symptoms: The front half of the CMMG peak is broader than the back half.
Potential Causes & Solutions:
-
Cause A: Sample Solvent Mismatch
-
Cause B: Column Overload
Issue 3: Poor Retention
Symptoms: The CMMG peak elutes very early, close to the void volume.
Potential Causes & Solutions:
-
Cause A: High Polarity of CMMG
-
Solution 1: Use a Polar-Embedded or Aqueous C18 Column. These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.[18]
-
Solution 2: Consider Mixed-Mode Chromatography. A column with both reversed-phase and anion-exchange characteristics can enhance the retention of polar acidic compounds.[6]
-
Solution 3: Explore HILIC. As mentioned in the FAQ, HILIC is an excellent alternative for retaining highly polar compounds.[5][14]
-
Data Presentation
Table 1: Recommended Mobile Phase Compositions for CMMG Analysis
| Mobile Phase Component | Concentration/Value | Purpose | Reference |
| Phosphate (B84403) Buffer | 30 mM | Buffering agent | [17] |
| Mobile Phase pH | 2.1 | Suppress ionization of CMMG | [17] |
| Acetonitrile | 18% | Organic modifier | [17] |
| Dodecyl Sulphate | 5 mM | Ion-pairing agent | [17] |
| Formic Acid | 0.1% - 1% | Acidic modifier for LC-MS | [3][5] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
-
Prepare Mobile Phase A: Prepare a 30 mM phosphate buffer.
-
Adjust pH: Adjust the pH of the phosphate buffer to 2.1 using phosphoric acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Set Chromatographic Conditions:
-
Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 82% Mobile Phase A, 18% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient or controlled at 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV at an appropriate wavelength
-
-
Equilibrate the System: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of CMMG and observe the peak shape.
-
Comparison: Compare the resulting peak shape with that obtained at a higher pH (e.g., pH 4.0) to observe the improvement.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of CMMG.
Caption: Chemical interactions affecting CMMG peak shape.
References
- 1. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of aciclovir and its major metabolite 9-carboxymethoxymethylguanine and safety profile of valaciclovir in early liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Human Metabolome Database: Showing metabocard for 9-Carboxymethoxymethylguanine (HMDB0060805) [hmdb.ca]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shodexhplc.com [shodexhplc.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ion Suppression Effects on 9-Carboxymethoxymethylguanine-13C2,15N Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the LC-MS/MS analysis of 9-Carboxymethoxymethylguanine (CMMG) using its stable isotope-labeled internal standard, 9-Carboxymethoxymethylguanine-13C2,15N.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 9-Carboxymethoxymethylguanine (CMMG)?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference reduces the ionization efficiency of CMMG, leading to a decreased signal intensity, which can result in inaccurate and imprecise quantification.[1] Given that CMMG is a polar molecule, it is particularly susceptible to ion suppression, especially when analyzed in complex biological matrices like serum or plasma.[2]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating ion suppression?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest.[3] this compound co-elutes with the unlabeled CMMG and experiences the same degree of ion suppression.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]
Q3: What are the common sources of ion suppression in CMMG analysis?
A3: Common sources of ion suppression in the analysis of CMMG from biological samples include:
-
Endogenous matrix components: Salts, phospholipids, and other small molecules present in plasma or serum.[2]
-
Exogenous substances: Anticoagulants (e.g., heparin), concomitant medications, and contaminants from sample collection tubes or solvents.[5][6]
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents can interfere with the ionization process.[2]
Q4: Can the concentration of the this compound internal standard itself cause problems?
A4: Yes, an excessively high concentration of the SIL-IS can lead to "self-suppression" where it competes with the analyte for ionization, potentially affecting the linearity of the response.[7] It is crucial to optimize the concentration of the internal standard to be within the linear range of the assay and at a level comparable to the expected analyte concentrations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 9-Carboxymethoxymethylguanine (CMMG) using its 13C2,15N-labeled internal standard.
Problem 1: High Variability in the Analyte/Internal Standard Peak Area Ratio
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Chromatographic Separation of Analyte and IS | Even with a SIL-IS, a slight chromatographic separation (isotope effect) can occur, exposing the analyte and IS to different matrix components.[4] Solution: Optimize the chromatographic method (e.g., gradient, column chemistry) to ensure complete co-elution of CMMG and its labeled internal standard. |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to inconsistent analyte/IS ratios. Solution: Ensure the sample preparation protocol (e.g., protein precipitation, solid-phase extraction) is robust and consistently applied. Automate liquid handling steps if possible to minimize human error. |
| Differential Ion Suppression | A high concentration of a co-eluting interference can disproportionately suppress the analyte and IS signals.[3] Solution: Improve sample cleanup to remove interfering components. Diluting the sample can also reduce the concentration of matrix components, but this may compromise the limit of quantification.[8] |
Problem 2: Low Signal Intensity for both CMMG and the Internal Standard
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Severe Ion Suppression | The presence of highly suppressive matrix components is affecting the ionization of both compounds. Solution: Perform a post-column infusion experiment to identify the regions of significant ion suppression in the chromatogram. Adjust the chromatographic method to elute the analyte and IS away from these regions.[9] Consider more effective sample preparation techniques like solid-phase extraction (SPE) over simple protein precipitation. |
| Instrumental Issues | A dirty ion source, incorrect instrument parameters, or a failing detector can lead to low signal intensity. Solution: Clean the ion source, optimize MS parameters (e.g., capillary voltage, gas flow), and perform instrument performance checks. |
| Improper Sample pH | The pH of the final sample extract can significantly impact electrospray ionization efficiency. Solution: Ensure the pH of the reconstituted sample is optimal for the ionization of CMMG (typically acidic for positive ion mode). |
Experimental Protocols
Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol is used to quantitatively assess the extent of ion suppression or enhancement.[6]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Sample Preparation Protocol for CMMG in Human Serum
This protocol is adapted from a validated method for the analysis of CMMG in human serum.[10]
Materials:
-
Human serum samples
-
Internal standard working solution: this compound (5 µmol/L) in methanol (B129727) with 1% (v/v) formic acid.
-
Precipitation solution: 1% formic acid in methanol.
-
Dilution solution: 1% formic acid in Milli-Q water.
Procedure:
-
To 50 µL of serum sample, add 150 µL of the cold internal standard working solution.
-
Vortex briefly to mix.
-
Centrifuge at 15,000 x g for 5 minutes at 10°C to precipitate proteins.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 100 µL of the dilution solution.
-
Mix for 10 minutes before injection into the LC-MS/MS system.
Data Presentation
The following tables summarize quantitative data from a study utilizing this compound as an internal standard for the analysis of CMMG in human serum.[10]
Table 1: Extraction Recovery and Matrix Effect of CMMG and its Internal Standard
| Compound | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | Mean Process Efficiency (%) |
| 9-Carboxymethoxymethylguanine (CMMG) | > 83.3 | 76.3 - 93.6 | 67.6 - 87.7 |
| This compound | > 86.2 | 81.8 - 93.4 | 78.2 - 90.2 |
Table 2: Inter-day and Intra-day Assay Precision and Accuracy for CMMG Quantification
| Quality Control Level | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Intra-day Accuracy (%) |
| Low (0.5 µmol/L) | 1.4 - 4.2 | 1.7 - 6.5 | 95 - 104 | 93 - 105 |
| Medium (20 µmol/L) | 1.4 - 4.2 | 1.7 - 6.5 | 95 - 104 | 93 - 105 |
| High (120 µmol/L) | 1.4 - 4.2 | 1.7 - 6.5 | 95 - 104 | 93 - 105 |
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting ion suppression.
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: An experimental workflow for CMMG analysis in serum.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-Carboxymethoxymethylguanine (CMMG) Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 9-Carboxymethoxymethylguanine (B1436564) (CMMG).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the separation of CMMG using HPLC or UPLC.
Q1: I am observing poor retention of my CMMG peak, and it elutes near the solvent front. How can I increase its retention time?
A1: Poor retention of the polar CMMG molecule is a common challenge in reversed-phase chromatography.[1] Here are several strategies to increase its retention:
-
Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction between CMMG and the non-polar stationary phase.
-
Utilize a Highly Aqueous Compatible Column: Employ a column specifically designed for use with highly aqueous mobile phases, such as those with polar endcapping or polar-embedded ligands (e.g., C18 with HSS T3 tri-functionally bonded ligands).[1]
-
Consider a Different Stationary Phase: Phenyl or biphenyl (B1667301) stationary phases can offer alternative selectivity through π-π and cation-π interactions, which may enhance the retention of CMMG.[1]
-
Evaluate Ion-Pair Chromatography: Introducing an ion-pairing agent, such as dodecyl sulphate, to the mobile phase can form a neutral ion-pair with CMMG, increasing its hydrophobicity and retention on a C18 column.[2][3]
-
pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For CMMG, which has acidic and basic functional groups, adjusting the pH can alter its ionization state and improve retention. An acidic pH (e.g., 2.1-2.5) is often effective.[2][4]
Q2: My CMMG peak is broad and tailing. What are the potential causes and solutions?
A2: Peak tailing for polar compounds like CMMG can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic moieties on CMMG, causing tailing.[5][6][7]
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups.[5] Using a column with advanced endcapping or a hybrid particle technology can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the peak shape.[6][8]
Q3: How do I resolve CMMG from its parent drug, acyclovir (B1169), or other related impurities?
A3: Achieving adequate resolution between CMMG and structurally similar compounds like acyclovir requires careful optimization of the mobile phase and stationary phase.[3][4]
-
Mobile Phase pH: The ionization state of both CMMG and acyclovir is pH-dependent. Fine-tuning the mobile phase pH can alter their relative retention times and improve separation. A pH around 2.5 has been shown to be effective.[4][9]
-
Organic Modifier: The choice and concentration of the organic modifier (acetonitrile vs. methanol) can influence selectivity. A systematic evaluation of different organic percentages is recommended.[3][10]
-
Stationary Phase Selectivity: If a standard C18 column does not provide sufficient resolution, consider a column with a different selectivity, such as a biphenyl or phenyl-hexyl phase.[1] These phases can provide alternative interactions that may better differentiate between the analytes.
-
Gradient Elution: A shallow gradient can help to separate closely eluting peaks.
Experimental Protocols
Below are detailed methodologies for common experiments related to the separation of CMMG.
Protocol 1: Reversed-Phase Ion-Pair HPLC for CMMG and Acyclovir [2]
-
Objective: To separate CMMG and its parent drug, acyclovir, using ion-pair chromatography.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 150 mm x 4.6 mm, 3 µm particle size.[3]
-
Mobile Phase: 18% Acetonitrile, 5 mM Dodecyl Sulphate, 30 mM Phosphate (B84403) Buffer, adjusted to pH 2.1.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence, Excitation: 285 nm, Emission: 380 nm.[2]
-
-
Procedure:
-
Prepare the mobile phase by dissolving the dodecyl sulphate and phosphate buffer in the aqueous portion, adjusting the pH, and then adding the acetonitrile.
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standards and samples.
-
Protocol 2: UPLC-MS/MS for Rapid Quantification of CMMG [1][11]
-
Objective: To achieve rapid and sensitive quantification of CMMG, often in a biological matrix.
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Biphenyl or a fast-acquiring C18 column (e.g., Kinetex biphenyl, 100 x 2.1 mm, 2.6 µm or Luna Omega C18, 150 x 2.1 mm, 1.6 µm).[1][11]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8 or 2 mmol/L Ammonium Acetate with 0.1% Formic Acid in 5% Acetonitrile.[1][11]
-
Mobile Phase B: Methanol or 2 mmol/L Ammonium Acetate with 0.1% Formic Acid in 95% Acetonitrile.[1][11]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient Program: A linear gradient from a low percentage of mobile phase B to a higher percentage over a short time (e.g., 3 minutes).[1]
-
-
MS/MS Detection:
-
Procedure:
-
Prepare mobile phases, filter, and degas.
-
Develop a suitable gradient elution method to separate CMMG from other components.
-
Optimize MS/MS parameters (e.g., cone voltage, collision energy) for CMMG.
-
Equilibrate the system.
-
Inject prepared samples and standards.
-
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for CMMG Separation
| Method Type | Aqueous Component | Organic Modifier | Additives | pH | Reference |
| Ion-Pair HPLC | 30 mM Phosphate Buffer | Acetonitrile (18%) | 5 mM Dodecyl Sulphate | 2.1 | [2] |
| UPLC-MS/MS | 10 mM Ammonium Acetate | Methanol | None | 6.8 | [1] |
| UPLC-MS/MS | 2 mM Ammonium Acetate in 5% ACN | 2 mM Ammonium Acetate in 95% ACN | 0.1% Formic Acid | Not Specified | [11] |
| HPLC | Water | Acetonitrile (5%) | Not Specified | 2.5 | [4][9] |
Table 2: Typical Stationary Phases for CMMG Analysis
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Application | Reference |
| C18 | 3 | 150 x 4.6 | HPLC | [3] |
| Biphenyl | 2.6 | 100 x 2.1 | UPLC-MS/MS | [1] |
| C18 (Luna Omega) | 1.6 | 150 x 2.1 | UPLC-MS/MS | [11] |
Visualizations
Caption: A decision tree for troubleshooting common CMMG separation issues.
Caption: A typical workflow for developing a CMMG separation method.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low recovery of 9-Carboxymethoxymethylguanine during extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of 9-Carboxymethoxymethylguanine (B1436564) (CMMG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to troubleshoot low recovery of 9-Carboxymethoxymethylguanine (CMMG) during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Q1: I am experiencing low recovery of CMMG using a C18 reversed-phase SPE cartridge. What are the potential causes and how can I improve my recovery?
A1: Low recovery of a polar compound like CMMG from a C18 cartridge is a common issue. The primary reasons often revolve around insufficient retention on the nonpolar stationary phase or premature elution. Here’s a systematic approach to troubleshoot this problem:
1. Assess Analyte Breakthrough During Sample Loading:
-
Problem: CMMG may not be adequately retained on the C18 sorbent and is being lost in the flow-through. This can happen if the sample solvent is too strong (too much organic content), the pH is not optimal, or the flow rate is too high.
-
Troubleshooting Steps:
-
Analyze the Flow-Through: Collect the fraction that passes through the cartridge during sample loading and analyze it for the presence of CMMG.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a highly aqueous solution to maximize the hydrophobic interaction between CMMG and the C18 sorbent. If your sample is in an organic solvent, dilute it with water or a suitable buffer.
-
Adjust Sample pH: The retention of CMMG on a C18 column can be influenced by pH. Adjust the pH of your sample to ensure CMMG is in a less polar, more retainable form. For a compound with a carboxylic acid group, a pH below its pKa will make it less polar.
-
Reduce Flow Rate: Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent.
-
2. Evaluate Wash Steps for Analyte Loss:
-
Problem: The wash solvent may be too strong, causing CMMG to be washed away before the elution step.
-
Troubleshooting Steps:
-
Analyze the Wash Fractions: Collect and analyze each wash fraction to check for the presence of CMMG.
-
Decrease Wash Solvent Strength: If CMMG is found in the wash eluate, reduce the percentage of organic solvent in your wash solution. Use the strongest possible wash solvent that does not elute your analyte of interest to effectively remove interferences.
-
3. Optimize Elution:
-
Problem: The elution solvent may not be strong enough to desorb CMMG completely from the sorbent.
-
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in your elution solution.
-
Adjust Elution Solvent pH: Adjusting the pH of the elution solvent can increase the polarity of CMMG, reducing its affinity for the C18 sorbent and improving recovery. For a carboxylic acid, a pH above its pKa will ionize it, increasing its polarity.
-
Increase Elution Volume: Use a larger volume of elution solvent to ensure complete elution.
-
Q2: My recovery is inconsistent between samples. What could be the cause of this poor reproducibility?
A2: Poor reproducibility in SPE can stem from several factors. Here are the most common culprits and their solutions:
-
Problem: Inconsistent sample processing, such as variations in flow rates or allowing the cartridge to dry out.
-
Troubleshooting Steps:
-
Maintain Consistent Flow Rates: Use a vacuum manifold or automated system to ensure consistent flow rates for all steps across all samples.
-
Prevent Cartridge Drying: Do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent interactions with the analyte.
-
Ensure Homogeneous Samples: Make sure your samples are well-mixed and free of particulates before loading.
-
Q3: Are there alternative SPE sorbents that might be more suitable for a polar compound like CMMG?
A3: Yes, if you continue to face challenges with C18, consider these alternatives:
-
Mixed-Mode SPE: These sorbents have both reversed-phase and ion-exchange functionalities. For CMMG, a mixed-mode cation exchange (MCX) sorbent could be effective. The reversed-phase component will retain the molecule, while the cation exchange mechanism can interact with the guanine (B1146940) moiety, providing a dual retention mechanism that can lead to cleaner extracts and higher recovery.
-
Polymeric SPE: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are designed to retain a wide range of compounds, including polar ones, and are less prone to drying out.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q4: I want to try liquid-liquid extraction for CMMG. What is a general procedure and what are the potential challenges?
-
General Protocol:
-
pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of CMMG, making it less polar. For the carboxylic acid group, this would mean acidifying the sample.
-
Solvent Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, or a mixture containing a more polar solvent like isopropanol).
-
Mixing: Vortex or shake the mixture vigorously to facilitate the transfer of CMMG into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Collect the organic layer.
-
Repeat: Repeat the extraction process on the aqueous layer with fresh organic solvent to maximize recovery.
-
Evaporation and Reconstitution: Combine the organic extracts, evaporate the solvent, and reconstitute the residue in a suitable solvent for your analytical method.
-
-
Potential Challenges:
-
Low Extraction Efficiency: Due to its polarity, CMMG may have low partition into common organic solvents.
-
Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion, making phase separation difficult.
-
Co-extraction of Interferences: LLE can be less selective than SPE, leading to the co-extraction of other sample components that may interfere with analysis.
-
Data Presentation
The following table summarizes expected recovery rates for CMMG and similar compounds under different extraction conditions, based on available literature.
| Analyte | Extraction Method | Sorbent/Solvent | Matrix | Average Recovery (%) | Reference |
| CMMG | Protein Precipitation | 1% Formic Acid in Methanol | Human Serum | >83.3% | [1] |
| CMMG & Acyclovir (B1169) | SPE | C18 | Serum & Urine | Not specified, but method was successful for kinetic studies | [2] |
| Acidic Drugs | SPE | Polymeric | Plasma | Good recoveries with high reproducibility | [3] |
| Various Drugs | LLE | Not specified | Plasma | 10-20% lower than SPE | |
| Alkaline Drugs | SPE vs. LLE | Not specified | Blood | SPE had lower LOD for 39% of drugs, LLE for 19.5% | [4] |
Experimental Protocols
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE) of CMMG from Plasma
This protocol is a general guideline based on common practices for extracting polar analytes from biological fluids using a C18 cartridge.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
Vortex to mix and centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through a 100 mg, 3 mL C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the CMMG with 2 mL of a solution of 90% methanol in water containing 2% formic acid.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase used for your analytical method.
-
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Polar Acidic Compounds
This is a generic protocol for a mixed-mode sorbent with both reversed-phase and anion exchange properties, which can be adapted for CMMG.
-
Sample Pre-treatment:
-
Dilute 1 mL of plasma with 1 mL of a weak buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.8).
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the mixed-mode SPE cartridge.
-
Equilibrate the cartridge with 3 mL of the weak buffer.
-
-
Sample Loading:
-
Load the diluted sample onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash with 3 mL of the weak buffer to remove polar interferences.
-
Wash with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of a solution of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
-
Visualizations
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart for troubleshooting low recovery of CMMG during SPE.
SPE vs. LLE Decision Pathway for CMMG Extraction
Caption: A decision tree for selecting between SPE and LLE for CMMG extraction.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Quantification of 9-Carboxymethoxymethylguanine (CMMG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 9-Carboxymethoxymethylguanine (CMMG) using LC-MS/MS. It is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of CMMG.
Question: Why am I observing poor peak shape (tailing or fronting) for my CMMG analyte?
Answer: Poor peak shape for a polar analyte like CMMG is a common issue. Here are several potential causes and solutions:
-
Secondary Silanol (B1196071) Interactions: CMMG, with its polar functional groups, can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., using 0.1% formic acid) can help protonate the silanol groups, minimizing these secondary interactions.
-
Use of End-Capped Columns: Employ a highly deactivated, end-capped column where residual silanol groups are chemically bonded to reduce their availability for interaction.
-
Buffer Addition: The inclusion of a buffer, such as ammonium (B1175870) formate, in your mobile phase can help mask the silanol interactions and improve peak shape.
-
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue. Consider using a column with a higher loading capacity if sample dilution is not feasible.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase conditions, it can cause peak fronting or splitting.
-
Solution: Ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to peak shape issues.
-
Solution:
-
Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.
-
Use a guard column to protect the analytical column.
-
If the column is contaminated, try flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
-
Question: I am experiencing inconsistent or shifting retention times for CMMG. What could be the cause?
Answer: Retention time variability can compromise the accuracy and precision of your quantification. Common causes include:
-
Inadequate Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can lead to fluctuating retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before each injection. This is typically 10-20 column volumes.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can alter the elution strength and affect retention times.
-
Solution: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to minimize evaporation.
-
-
LC System Leaks: A leak in the LC system will cause pressure fluctuations and, consequently, unstable retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
Question: My CMMG signal intensity is low or has disappeared. How can I troubleshoot this?
Answer: A loss of signal can be attributed to several factors, from the sample preparation to the mass spectrometer.
-
Sample Degradation: CMMG may not be stable under certain storage or experimental conditions.
-
Solution: Prepare fresh samples and standards for analysis. Evaluate the stability of CMMG under your specific sample handling and storage conditions.
-
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of CMMG in the mass spectrometer source, leading to a suppressed or enhanced signal.
-
Solution:
-
Improve sample preparation to remove interfering matrix components.
-
Adjust the chromatography to separate CMMG from the interfering compounds.
-
Use a stable isotope-labeled internal standard (SIL-IS) for CMMG to compensate for matrix effects.
-
-
-
Mass Spectrometer Source Contamination: The accumulation of non-volatile salts and other contaminants in the ion source can lead to a gradual or sudden loss of signal.
-
Solution: Regularly clean the ion source components, such as the capillary and lenses, according to the manufacturer's recommendations.
-
-
Incorrect MS Parameters: Suboptimal or incorrect mass spectrometer settings (e.g., capillary voltage, gas flows, temperatures) can result in poor signal intensity.
-
Solution: Ensure that the MS is tuned and calibrated. Infuse a CMMG standard solution to optimize the compound-specific parameters.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for a system suitability test (SST) for CMMG quantification?
A1: A system suitability test ensures that the LC-MS/MS system is performing adequately for the intended analysis. Key parameters include:
-
Peak Area Precision: The relative standard deviation (RSD) of the peak area from replicate injections of a standard solution should be within an acceptable range (typically ≤15%).
-
Retention Time Precision: The RSD of the retention time for CMMG and its internal standard should be very low (e.g., ≤2%).
-
Peak Shape: The tailing factor or asymmetry of the CMMG peak should be within a defined range (e.g., 0.8 - 1.5).
-
Signal-to-Noise Ratio (S/N): For a standard at the lower limit of quantification (LLOQ), the S/N should be consistently above a predefined threshold (e.g., ≥10).
-
Carryover: An injection of a blank sample immediately following the highest concentration standard should show no significant CMMG peak (e.g., response <20% of the LLOQ).
Q2: What type of internal standard is recommended for CMMG analysis?
A2: The use of a stable isotope-labeled (SIL) internal standard of 9-Carboxymethoxymethylguanine is highly recommended. A SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte, but a different mass. This allows it to effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response.
Q3: How often should I run a system suitability test?
A3: A system suitability test should be performed at the beginning of each analytical run or batch of samples. For longer runs, it is also good practice to inject SST samples periodically (e.g., every 40-50 injections) to monitor the system's performance over time.
Q4: What are typical mobile phases used for CMMG analysis?
A4: Due to its polar nature, CMMG is typically analyzed using reversed-phase chromatography with aqueous mobile phases containing an organic modifier and an acid additive. A common mobile phase combination is:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid. A gradient elution is typically used to achieve good separation and peak shape.
Q5: What are the common sample preparation techniques for CMMG from biological matrices like serum or plasma?
A5: Sample preparation aims to remove proteins and other matrix components that can interfere with the analysis. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol, often containing the internal standard, is added to the sample to precipitate proteins. The supernatant is then analyzed.[1]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup and can be used to concentrate the analyte, leading to better sensitivity.
Data Presentation
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Peak Area Precision (RSD) | ≤ 15% | Ensures reproducible sample injection and detection. |
| Retention Time Precision (RSD) | ≤ 2% | Verifies the stability of the chromatographic separation. |
| Peak Tailing Factor | 0.8 – 1.5 | Confirms good chromatographic peak shape. |
| Signal-to-Noise Ratio (at LLOQ) | ≥ 10 | Demonstrates sufficient sensitivity for the assay. |
| Carryover | < 20% of LLOQ response | Ensures no significant contribution from a previous high-concentration sample to the subsequent blank. |
Table 2: Example Performance Data from a Validated CMMG Method
| Parameter | Result |
| Linearity Range | 0.05 - 50 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L |
| Intra-day Precision (%RSD) | 1.6 - 13.3% |
| Inter-day Precision (%RSD) | 1.6 - 13.3% |
| Accuracy (% Recovery) | 92.2 - 114.2% |
Note: The data in Table 2 is sourced from a published method and serves as an example of expected performance.[2]
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
-
Pipette 100 µL of serum or plasma sample into a microcentrifuge tube.
-
Add 300 µL of a precipitation solution (e.g., acetonitrile containing 1% formic acid and the internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: System Suitability Test Procedure
-
Prepare SST Solution: Prepare a solution of CMMG and its internal standard in the initial mobile phase composition at a concentration in the mid-range of the calibration curve.
-
Equilibrate the System: Equilibrate the LC-MS/MS system with the initial mobile phase until a stable baseline is achieved.
-
Replicate Injections: Inject the SST solution five or six consecutive times.
-
Data Analysis:
-
Calculate the mean and relative standard deviation (RSD) for the peak areas and retention times of both CMMG and the internal standard.
-
Determine the peak tailing factor for CMMG in each injection.
-
Compare the calculated values against the acceptance criteria defined in Table 1.
-
-
Proceed with Analysis: If all system suitability parameters meet the acceptance criteria, proceed with the analysis of the samples. If not, troubleshoot the system according to the guide above before re-running the SST.
Visualizations
Caption: Workflow for CMMG quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for CMMG analysis.
References
Addressing poor reproducibility in 9-Carboxymethoxymethylguanine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the reproducibility of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) assays. The information is intended for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 9-Carboxymethoxymethylguanine (CMMG) and why is its accurate measurement important?
A1: 9-Carboxymethoxymethylguanine (CMMG) is the primary and inactive metabolite of the antiviral drug acyclovir (B1169).[1][2] Accurate quantification of CMMG is crucial, particularly in patients with impaired renal function, as its accumulation has been linked to neurotoxic side effects.[3][4][5][6][7] Monitoring CMMG levels can aid in diagnosing and preventing acyclovir-associated neuropsychiatric symptoms.[5][6]
Q2: Which analytical methods are most commonly used for CMMG quantification?
A2: The most prevalent and validated methods for CMMG quantification in biological matrices like serum and urine are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][8][9] These methods offer high sensitivity, specificity, and accuracy.[3][4]
Q3: What are the typical validation parameters for a reliable CMMG assay?
A3: A robust CMMG assay should be validated for linearity, accuracy, precision, selectivity, recovery, and stability, in line with regulatory guidelines.[3][8][10][11] The acceptance criteria for these parameters are crucial for ensuring the reproducibility of the assay. For instance, accuracy should generally be within 85-115% and precision (coefficient of variation) should not exceed 15%.[3]
Q4: How should samples be stored to ensure the stability of CMMG?
A4: Proper sample storage is critical for preventing the degradation of CMMG. For long-term stability, it is recommended to store biological samples at -20°C or lower.[3][12][13] Studies have shown that analytes in blood samples are generally stable at -20°C for up to a year, whereas storage at 4°C can lead to significant degradation.[13] It is also important to minimize freeze-thaw cycles.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during CMMG assays, presented in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Assays
Q: My CMMG peak is showing poor shape (e.g., tailing or fronting). What could be the cause?
A: Poor peak shape can be attributed to several factors:
-
Column Degradation: The stationary phase of the column may have degraded. Consider replacing the column.
-
Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of CMMG. Ensure the pH is correctly prepared and stable. A reversed-phase ion-pair HPLC method has been described using a mobile phase with a pH of 2.1.[9]
-
Contamination: Contaminants in the sample or on the column can interfere with peak shape. Ensure proper sample cleanup and consider using a guard column.
-
Flow Rate Fluctuation: Inconsistent flow rates can lead to distorted peaks. Check the HPLC pump for proper functioning.
Q: I am observing a drift in the retention time of the CMMG peak. What should I investigate?
A: Retention time drift is often due to:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is well-mixed and that the solvent proportions are accurate. Evaporation of volatile solvents can alter the composition over time.
-
Temperature Fluctuations: Column temperature can significantly impact retention time. Use a column oven to maintain a consistent temperature. A study using UHPLC-MS/MS maintained the column at 40°C.[8]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Pump Malfunction: Check for leaks or bubbles in the pump, which can cause inconsistent flow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Q: I am experiencing high background noise or a poor signal-to-noise ratio. What are the potential causes?
A: High background noise in LC-MS/MS can stem from:
-
Matrix Effects: Endogenous components in the biological matrix can co-elute with CMMG and cause ion suppression or enhancement.[3] To mitigate this, optimize the sample preparation method (e.g., using solid-phase extraction instead of simple protein precipitation) or adjust the chromatographic separation to better resolve CMMG from interfering substances.
-
Contaminated Solvents or Reagents: Use high-purity solvents and freshly prepared reagents to minimize background ions.
-
Instrument Contamination: The ion source or mass spectrometer may be contaminated. Perform routine cleaning and maintenance as recommended by the manufacturer.
Q: My assay is showing poor precision (high coefficient of variation) between replicate measurements. What should I check?
A: Poor precision can be caused by:
-
Inconsistent Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution. The use of an internal standard is highly recommended to correct for variability.[3][4]
-
Injector Variability: Check the autosampler for any issues with injection volume precision.
-
Fluctuations in Ionization: Instability in the electrospray ionization (ESI) source can lead to variable signal intensity. Check the spray needle position and gas flow rates.
Experimental Protocols
Sample Preparation: Protein Precipitation for Serum Samples
This protocol is adapted from a validated LC-MS/MS method for CMMG quantification.[3][4]
-
To 50 µL of serum sample (or standard/QC), add 150 µL of a cold internal standard solution (e.g., isotopically labeled CMMG) in methanol (B129727) with 1% formic acid.
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 100 µL of 1% formic acid in water.
-
Mix for 10 minutes before injection into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for Serum and Urine
This protocol is based on a described HPLC method.[9]
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated serum or urine sample onto the cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water) to remove interfering substances.
-
Elute CMMG and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Quantitative Data Summary
| Parameter | LC-MS/MS Method 1[3] | LC-MS/MS Method 2[8] | HPLC Method[9] |
| Matrix | Human Serum | Human Serum | Serum and Urine |
| Linearity Range | 0.156 - 160 µmol/L | 0.05 - 50 mg/L | Not explicitly stated, but correlation coefficients > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.156 µmol/L | 0.05 mg/L | 0.26 µM (plasma), 1.3 µM (urine) |
| Intra-day Precision (%CV) | 1.7 - 6.5% | 1.6 - 13.3% | Not explicitly stated |
| Inter-day Precision (%CV) | 1.4 - 4.2% | 1.6 - 13.3% | Not explicitly stated |
| Intra-day Accuracy | 93 - 105% | 92.2 - 114.2% (as recovery) | Not explicitly stated |
| Inter-day Accuracy | 95 - 104% | 92.2 - 114.2% (as recovery) | Not explicitly stated |
| Extraction Recovery | > 83.3% | 92.2 - 114.2% | Not explicitly stated |
Visualizations
Caption: General experimental workflow for CMMG quantification.
Caption: Troubleshooting logic for poor reproducibility in CMMG assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimal 9-Carboxymethoxymethylguanine (9-CMMG) Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal analysis of 9-Carboxymethoxymethylguanine (9-CMMG), the main metabolite of Acyclovir.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an HPLC column for 9-CMMG analysis?
A1: The most critical factor is the stationary phase chemistry, which dictates the separation mechanism and selectivity. For the analysis of a polar compound like 9-CMMG, reversed-phase chromatography is commonly employed. The choice of stationary phase will significantly impact retention, peak shape, and resolution from other sample components.
Q2: Which types of HPLC columns are most commonly and successfully used for 9-CMMG analysis?
A2: The most frequently reported columns for successful 9-CMMG analysis are C18 and Biphenyl columns.[1][2][3] C18 columns are a good starting point for reversed-phase separations, while Biphenyl columns can offer alternative selectivity, particularly for aromatic compounds or when analyzing 9-CMMG alongside its parent drug, Acyclovir.[1]
Q3: Should I use a fully porous or solid-core particle column?
A3: Both fully porous and solid-core particle columns can be used for 9-CMMG analysis. Solid-core columns can provide higher efficiency and narrower peaks at lower backpressures compared to fully porous particle columns of the same size, potentially leading to faster analysis times and increased sensitivity.
Q4: What are the typical column dimensions for 9-CMMG analysis?
A4: Common column dimensions for 9-CMMG analysis by LC-MS/MS are in the range of 50-150 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes typically between 1.6 µm and 5 µm.[2] The choice will depend on the desired analysis speed and the capabilities of the HPLC or UHPLC system.
Troubleshooting Guide
Peak Shape Problems
Q5: My 9-CMMG peak is tailing. What are the possible causes and solutions?
A5: Peak tailing for 9-CMMG can be caused by several factors:
-
Secondary Interactions: Strong interactions between the basic functional groups of 9-CMMG and acidic residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.
-
Solution: Use a high-purity, end-capped column to minimize the number of accessible silanol groups. Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions.[4]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it with a strong solvent.
-
-
Packing Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak tailing.
-
Solution: If a void is suspected, the column may need to be replaced.
-
Retention Time Variability
Q6: The retention time for my 9-CMMG peak is shifting between injections. What should I check?
A6: Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning by the pump can lead to shifts.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is functioning correctly.
-
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase pH Instability: For an ionizable compound like 9-CMMG, small changes in mobile phase pH can significantly impact retention time.[5][6]
-
Solution: Use a buffered mobile phase and ensure its pH is stable. Prepare fresh mobile phase regularly.
-
Sensitivity and Baseline Issues
Q7: I am experiencing low sensitivity or a noisy baseline for my 9-CMMG analysis. What are the potential causes?
A7: Low sensitivity and baseline noise can stem from several sources:
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated LC system can lead to high background noise.
-
Solution: Use high-purity solvents and reagents. Filter your mobile phases and consider flushing the entire LC system.
-
-
Improper Ionization in the Mass Spectrometer: For LC-MS/MS analysis, suboptimal source conditions will lead to poor sensitivity.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for 9-CMMG.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 9-CMMG, leading to lower sensitivity.
-
Solution: Improve sample preparation to remove interfering matrix components. Consider using a different column or modifying the chromatographic conditions to separate 9-CMMG from the interfering compounds.
-
Data Presentation
Table 1: Comparison of HPLC Columns and Methods for 9-CMMG Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kinetex Biphenyl | Luna Omega C18 |
| Dimensions | 100 x 2.1 mm, 2.6 µm | 150 x 2.1 mm, 1.6 µm |
| Stationary Phase | Biphenyl | C18 |
| Mobile Phase A | 1% Formic Acid in Water | 2 mmol/L Ammonium Acetate, 0.1% Formic Acid in 5% Acetonitrile |
| Mobile Phase B | 1% Formic Acid in Methanol (B129727) | 2 mmol/L Ammonium Acetate, 0.1% Formic Acid in 95% Acetonitrile |
| Detection | ESI+ MS/MS | ESI+ MS/MS |
| LLOQ | 0.156 µmol/L | 0.05 mg/L |
| Intra-day Precision (%RSD) | 1.7 - 6.5% | 1.6 - 13.3% |
| Inter-day Precision (%RSD) | 1.4 - 4.2% | Not Reported |
| Reference | [1][3] | [2] |
Experimental Protocols
Detailed Methodology for 9-CMMG Analysis in Human Serum by LC-MS/MS
This protocol is a synthesized example based on published methods.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum sample, add 150 µL of a cold internal standard solution (e.g., a stable isotope-labeled 9-CMMG) in methanol containing 1% formic acid.
-
Vortex the mixture briefly to ensure thorough mixing.
-
Centrifuge the sample at 15,000 x g for 5 minutes at 10°C to precipitate proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute the supernatant with 100 µL of 1% formic acid in water.
-
Mix the sample for 10 minutes before injection.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution:
-
0-0.5 min: Hold at initial conditions (e.g., 5% B).
-
0.5-2.0 min: Linear gradient to final conditions (e.g., 95% B).
-
2.0-2.5 min: Hold at final conditions.
-
2.5-3.0 min: Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 9-CMMG and its internal standard.
Mandatory Visualizations
Caption: Experimental workflow for 9-CMMG analysis in serum.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for 9-Carboxymethoxymethylguanine
Introduction
9-Carboxymethoxymethylguanine (B1436564) (9-CMMG) is the primary and inactive metabolite of the antiviral drug acyclovir (B1169). Monitoring its concentration in biological matrices is crucial, particularly in patients with renal impairment where accumulation can be associated with neurotoxicity.[1][2][3][4] This guide provides a comparative overview of bioanalytical methods for the quantification of 9-CMMG, with a focus on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the most prominently published techniques for this analyte. While specific validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and enzyme-linked immunosorbent assay (ELISA) methods for 9-CMMG are not widely reported in recent literature, this guide will also discuss the general principles and validation parameters for these techniques as potential alternatives.
This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of acyclovir and its metabolites.
Comparison of Validated Bioanalytical Methods
The validation of bioanalytical methods is essential to ensure the reliability, reproducibility, and accuracy of quantitative data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations.[5][6] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the quantification of small molecules like 9-CMMG in complex biological matrices.[7]
Quantitative Data Summary of Validated LC-MS/MS Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.05–50 mg/L | 0.156–160 μmol/L | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 0.156 μmol/L | Not Specified |
| Intra-day Precision (%CV) | 1.6 - 13.3% | 1.7 - 6.5% | Not Specified |
| Inter-day Precision (%CV) | 1.6 - 13.3% | 1.4 - 4.2% | Not Specified |
| Intra-day Accuracy (%) | 92.2 - 114.2% | 93 - 105% | Not Specified |
| Inter-day Accuracy (%) | 92.2 - 114.2% | 95 - 104% | Not Specified |
| Recovery (%) | 92.2 - 114.2% | > 83.3% | Not Specified |
| Matrix Effect (%) | Not Specified | 76.3 - 93.6% | Not Specified |
| Biological Matrix | Human Serum | Human Serum | Human Plasma |
| Internal Standard | Acyclovir-d4 | Isotopically labeled internal standard | Not Specified |
| Reference | [8] | [1][9] | [2][10] |
Experimental Protocols for LC-MS/MS Methods
A common workflow for the analysis of 9-CMMG in biological samples by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup prior to LC-MS/MS analysis.
-
To a 50 µL aliquot of serum or plasma, add 150 µL of a precipitation solution (e.g., 1% formic acid in methanol (B129727) or a mixture of acetonitrile (B52724) and methanol containing an internal standard).[1][8]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Chromatographic Separation
Chromatographic conditions are optimized to achieve good separation of 9-CMMG from other endogenous matrix components and any potential interfering substances.
-
Column: A C18 or biphenyl (B1667301) column is typically used.[1][8]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[8]
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Run Time: The total run time is generally short, often within 3-8 minutes.[1][11]
Mass Spectrometric Detection
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1] Specific precursor-to-product ion transitions are monitored for 9-CMMG and its internal standard to ensure selectivity and accurate quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While less sensitive and selective than LC-MS/MS, HPLC-UV can be a cost-effective alternative for bioanalytical studies.[12] A validated HPLC-UV method for 9-CMMG would require careful optimization to ensure no interference from endogenous components in the biological matrix.
General Principles of HPLC-UV Method Validation
A typical validation for an HPLC-UV method would include the following parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of 9-CMMG in blank matrix samples.
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. The correlation coefficient (r) should ideally be ≥ 0.99.[13]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (%CV), except at the LLOQ where it is ±20% and ≤20%, respectively.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[14]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: The stability of 9-CMMG in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) is evaluated.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of analytes in biological fluids. The development of a specific ELISA for 9-CMMG would require the generation of antibodies that specifically recognize this molecule.
General Principles of ELISA Method Validation
Validation of an ELISA kit involves several key parameters to ensure its performance.[15][16][17]
-
Precision: Intra-assay and inter-assay precision are evaluated to assess the reproducibility of the results. Typically, a coefficient of variation (%CV) of <10-15% is considered acceptable.[15]
-
Accuracy (Recovery): Determined by spiking a known amount of the analyte into the biological matrix and measuring the recovery. The recovery should be within a pre-defined range, often 80-120%.[15]
-
Sensitivity (Limit of Detection): The lowest concentration of the analyte that can be distinguished from the blank.[15]
-
Specificity (Cross-reactivity): The ability of the antibodies to specifically bind to 9-CMMG without significant cross-reactivity with structurally related compounds like acyclovir or guanine.
-
Linearity of Dilution: Assesses the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-dependent changes in serum concentrations of acyclovir and its metabolite, 9-carboxymethoxymethylguanine, in a patient with suspected acyclovir encephalopathy [jstage.jst.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of aciclovir and its major metabolite 9-carboxymethoxymethylguanine and safety profile of valaciclovir in early liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - AR [thermofisher.com]
- 16. myassays.com [myassays.com]
- 17. How to verify the analytical and clinical performance of ELISA immunoanalysis in the real laboratory practice. PCSK9 as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 9-Carboxymethoxymethylguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG). Primarily known as the major and presumptive neurotoxic metabolite of the antiviral drugs acyclovir (B1169) and ganciclovir, the reliable measurement of 9-CMMG is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] This document details the performance of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The quantification of 9-CMMG is predominantly achieved through chromatographic techniques, with Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and sensitive method. High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection offers a viable alternative. A summary of their performance characteristics is presented below.
| Parameter | LC-MS/MS Method 1[2][3] | LC-MS/MS Method 2[4] | HPLC-Fluorescence Method[5] |
| Principle | Liquid Chromatography - Tandem Mass Spectrometry | Liquid Chromatography - Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Fluorescence Detection |
| Matrix | Human Serum | Human Serum | Human Serum and Urine |
| Lower Limit of Quantification (LLOQ) | 0.156 µmol/L | 0.05 mg/L (~0.22 µmol/L) | 0.26 µmol/L (plasma), 1.3 µmol/L (urine) |
| Linear Range | 0.156–160 µmol/L | 0.05–50 mg/L | Not explicitly stated, but correlation coefficients >0.998 |
| Intra-day Precision (%RSD) | 1.7 - 6.5% | 1.6 - 13.3% | Not explicitly stated |
| Inter-day Precision (%RSD) | 1.4 - 4.2% | 1.6 - 13.3% | Not explicitly stated |
| Intra-day Accuracy (%) | 93 - 105% | 92.2 - 114.2% (as recovery) | Not explicitly stated |
| Inter-day Accuracy (%) | 95 - 104% | 92.2 - 114.2% (as recovery) | Not explicitly stated |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Solid-Phase Extraction |
Methodological Overview
The selection of a quantification method depends on the required sensitivity, specificity, sample matrix, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for 9-CMMG quantification due to its high sensitivity and specificity. This technique allows for the precise measurement of 9-CMMG even in complex biological matrices with minimal interference.[2][3][4] The use of isotopically labeled internal standards further enhances the accuracy and reproducibility of the method.[2][3]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection provides a robust and reliable alternative to LC-MS/MS. While generally less sensitive, this method offers sufficient performance for many applications, particularly when therapeutic concentrations are being monitored.[5] The sample preparation often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before injection.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
A thorough search of scientific literature and commercial vendor databases did not yield any commercially available ELISA kits specifically for the quantification of 9-Carboxymethoxymethylguanine. This suggests that immunoassay-based methods are not commonly used or readily available for this particular analyte. Researchers interested in an ELISA-based method would likely need to undertake the development and validation of a custom assay.[6][7][8][9][10]
Experimental Workflows and Signaling Pathways
The general workflow for the quantification of 9-CMMG using chromatographic methods is depicted below.
Caption: General workflow for 9-CMMG quantification.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LC-MS/MS Method 1 Protocol
This protocol is based on the method described by Lind et al. (2022).[2][3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, standard, or quality control sample, add 150 µL of a cold solution of 1% formic acid in methanol (B129727) containing the isotopically labeled internal standard.
-
Vortex the mixture briefly.
-
Centrifuge at 15,000 x g for 5 minutes at 10°C.
-
Transfer 100 µL of the supernatant to a new tube or well.
-
Dilute the supernatant with 100 µL of 1% formic acid in water.
-
Mix for 10 minutes before injection.
2. Chromatographic Conditions:
-
Instrument: A suitable UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A biphenyl (B1667301) column is recommended for chromatographic separation.
-
Mobile Phase: Specific gradient conditions using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid should be optimized.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 9-CMMG and its internal standard must be determined and optimized.
LC-MS/MS Method 2 Protocol
This protocol is based on the method described by Urinovska et al. (2021).[4]
1. Sample Preparation (Protein Precipitation):
-
To the serum sample, add a solution of 0.1% formic acid in a mixture of acetonitrile and methanol (40:60, v/v).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column, such as a Luna Omega C18 (1.6 µm; 2.1 × 150 mm), is suitable.[4]
-
Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 5% acetonitrile.[4]
-
Mobile Phase B: 2 mmol/L ammonium acetate and 0.1% formic acid in 95% acetonitrile.[4]
-
Gradient: A suitable gradient elution program should be developed to separate 9-CMMG from other components.
-
Column Temperature: 40°C.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Detection Mode: MRM.
-
MRM Transitions: Optimized transitions for 9-CMMG and any internal standard used.
HPLC-Fluorescence Method Protocol
This protocol is based on the method described by Svensson et al. (1997).[5]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum or urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute 9-CMMG with a suitable solvent such as methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a fluorescence detector.
-
Column: A C18 column.[5]
-
Mobile Phase: An isocratic mobile phase containing 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
3. Fluorescence Detection:
Conclusion
The choice of an analytical method for the quantification of 9-Carboxymethoxymethylguanine is a critical decision for researchers and clinicians. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for demanding applications. HPLC with fluorescence detection provides a reliable and more accessible alternative for routine monitoring. The lack of commercially available ELISA kits indicates that this approach is not standard for 9-CMMG analysis. The detailed protocols and comparative data presented in this guide are intended to assist in making an informed decision based on the specific requirements of the study or clinical setting.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Development, Validation and Application of a Bridging ELISA for Detection of Antibodies against GQ1001 in Cynomolgus Monkey Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of ELISA method for quantification of Q-1802 in serum and its application to pharmacokinetic study in ICR Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: HPLC vs. LC-MS/MS for the Analysis of 9-Carboxymethoxymethylguanine
For researchers, scientists, and professionals in drug development, the accurate quantification of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG), a major metabolite of the antiviral drug acyclovir (B1169), is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two common methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for both HPLC and LC-MS/MS in the analysis of 9-CMMG.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | 0.26 µM (plasma) | Not explicitly stated, but LLOQ is lower |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.156 µmol/L[1][2], 0.05 mg/L[3] |
| Linearity (Correlation Coefficient) | > 0.998[4] | > 0.999[3] |
| Precision (Intra-day & Inter-day) | Not explicitly stated | Intra-day: 1.7 to 6.5%, Inter-day: 1.4 to 4.2%[1][2] |
| Accuracy (Intra-day & Inter-day) | Not explicitly stated | Intra-day: 93 to 105%, Inter-day: 95 to 104%[1][2] |
| Sample Preparation | Solid-Phase Extraction (SPE)[4] | Protein Precipitation[1][2][3] |
| Run Time | Not explicitly stated | ~3 minutes[1][2] |
| Selectivity | Good | Excellent (based on mass-to-charge ratio)[5] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods.
HPLC with Fluorescence Detection Protocol
This method is suitable for the simultaneous measurement of acyclovir and its metabolite 9-CMMG in serum and urine.[4]
1. Sample Preparation (Solid-Phase Extraction):
-
Serum or urine samples are purified using a reversed-phase solid-phase extraction (SPE) cartridge.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A mixture of 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.[4]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
3. Detection:
LC-MS/MS Protocol
This method offers high sensitivity and selectivity for the determination of 9-CMMG in human serum.[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
Serum samples are prepared by protein precipitation using 1% formic acid in methanol (B129727) containing an isotopically labeled internal standard.[1][2] Another described method uses 0.1% formic acid in acetonitrile/methanol (40:60, v/v).[3]
2. Chromatographic Conditions:
-
Column: Biphenyl column[1][2] or a C18 column (e.g., Luna Omega C18, 1.6 µm; 2.1 × 150 mm).[3]
-
Mobile Phase: A gradient elution is typically used. For example, with a C18 column, the mobile phases can be:
-
Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate, 0.1% formic acid in 5% acetonitrile.[3]
-
Mobile Phase B: 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile.[3]
-
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
Column Temperature: 40°C.[3]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]
Visualizing the Methodologies
To better understand the workflows and the key differences, the following diagrams illustrate the experimental processes and a comparison of the analytical techniques.
Discussion and Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are capable of quantifying 9-CMMG in biological matrices. The choice between the two techniques largely depends on the specific requirements of the study.
HPLC with fluorescence detection is a robust and reliable method.[4] It offers good selectivity and is generally more accessible and less expensive to operate than LC-MS/MS.[6] However, its sensitivity, as indicated by the limit of detection, may be higher than that of LC-MS/MS.[7] The sample preparation, involving solid-phase extraction, can be more time-consuming than the simple protein precipitation used in many LC-MS/MS protocols.
LC-MS/MS provides superior sensitivity and selectivity, which is a significant advantage when analyzing complex biological samples or when very low concentrations of the analyte need to be measured.[5][6] The use of mass spectrometry for detection allows for confident identification of the analyte based on its specific mass-to-charge ratio, minimizing the risk of interference from other compounds.[5] The reported lower limits of quantification for LC-MS/MS methods are significantly lower than the detection limit of the described HPLC method.[1][2][3] Furthermore, LC-MS/MS methods can offer faster analysis times.[1][2]
References
- 1. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 7. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Carboxymethoxymethylguanine (9-CMMG) Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of 9-CMMG Assays
The primary analytical technique for the quantification of 9-CMMG in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of two distinct LC-MS/MS methods reported in the literature.
Table 1: Assay Performance Characteristics
| Parameter | Method 1 (Urinovska et al., 2021) | Method 2 (2022 Study) |
| Linearity Range | 0.05–50 mg/L | 0.156–160 μmol/L |
| Accuracy (%) | 91.7 - 113.3% | 93 - 105% (Intra-day), 95 - 104% (Inter-day) |
| Precision (%RSD) | 1.6 - 13.3% | 1.7 - 6.5% (Intra-day), 1.4 - 4.2% (Inter-day) |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 0.156 μmol/L |
| Recovery (%) | 92.2 - 114.2% | > 83.3% |
Data synthesized from Urinovska et al., 2021 and a 2022 study.[2][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and comparison of bioanalytical assays.
Method 1: Urinovska et al., 2021
-
Sample Preparation: Protein precipitation of serum samples was performed using 0.1% formic acid in a mixture of acetonitrile (B52724) and methanol (B129727) (40:60, v/v).[3]
-
Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system was used with a Luna Omega C18 column (1.6 μm; 2.1 × 150 mm) maintained at 40°C. A gradient elution was employed using a mobile phase consisting of 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in varying proportions of acetonitrile and water.[3]
-
Mass Spectrometry: A Xevo TQD triple quadrupole mass spectrometer was used for detection.[3]
Method 2: 2022 Study
-
Sample Preparation: Protein precipitation was carried out using 1% formic acid in methanol, with an isotopically labeled internal standard.[1][2]
-
Chromatography: Chromatographic separation was achieved on a biphenyl (B1667301) column with a run time of 3 minutes.[1][2]
-
Mass Spectrometry: A Xevo TQ-S micro mass spectrometer with electrospray ionization (ESI) in positive ion mode was used, operating in multiple reaction monitoring (MRM) mode.[1][2]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a generalized workflow for the validation of a bioanalytical method for 9-CMMG, a critical process for ensuring the reliability and reproducibility of results, particularly in the context of multi-site clinical trials where cross-laboratory validation would be imperative.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
9-Carboxymethoxymethylguanine vs. Acyclovir Levels in Predicting Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acyclovir (B1169), a widely used antiviral agent, is generally considered safe, but can be associated with significant neurotoxicity, particularly in patients with renal impairment.[1][2] The timely and accurate diagnosis of acyclovir-induced neurotoxicity is crucial to prevent severe neurological sequelae. While monitoring of acyclovir levels has been employed, compelling evidence now points to its major metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG), as a more robust predictor of neurotoxic side effects.[1][2][3] This guide provides a detailed comparison of CMMG and acyclovir levels in predicting neurotoxicity, supported by experimental data and methodologies.
Predictive Power of CMMG vs. Acyclovir: A Quantitative Comparison
An observational study conducted between 1991 and 1999 provided pivotal data on the comparative predictive value of CMMG and acyclovir for neurotoxicity.[1] The study compared serum concentrations in patients exhibiting neuropsychiatric symptoms (NS+) with those who did not (NS-).
| Parameter | CMMG (µmol/L) | Acyclovir (µmol/L) |
| Mean Concentration (NS+ Group) | 34.1 (95% CI: 23.4-46.1) | Data not provided in summary |
| Mean Concentration (NS- Group) | 4.7 (95% CI: 3.3-6.6) | Data not provided in summary |
| Statistical Significance (p-value) | <0.001 | Weaker but statistically significant predictor[1] |
| ROC Analysis Cut-off for Neurotoxicity | 10.8 µmol/L | Not identified as the strongest predictor |
| Sensitivity | 91% | Lower than CMMG |
| Specificity | 93% | Lower than CMMG |
The results of a Receiver-Operating Characteristics (ROC) curve analysis demonstrated that CMMG was the strongest predictor of acyclovir-related neuropsychiatric symptoms.[1][2][3] Using a cut-off value of 10.8 µmol/L, serum CMMG levels predicted neurotoxicity with a sensitivity of 91% and a specificity of 93%.[1][3] In the group with neuropsychiatric symptoms, 35 out of 49 patients had CMMG levels exceeding this threshold, compared to only three out of 44 patients in the asymptomatic group.[1] While acyclovir concentration and exposure were also statistically significant predictors, they were found to be weaker than CMMG.[1][2]
Further evidence supporting the superior predictive value of CMMG comes from studies analyzing cerebrospinal fluid (CSF). CMMG was detectable in the CSF of patients with neuropsychiatric symptoms (median concentration of 1.0 µmol/L), but was below the limit of quantification (<0.5 µmol/L) in asymptomatic individuals.[4][5] This suggests that CMMG crosses the blood-brain barrier and its presence in the CNS is strongly correlated with neurotoxicity.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway leading to CMMG formation and a typical experimental workflow for investigating its role in neurotoxicity.
Experimental Protocols
The following outlines the key experimental methodologies used in the studies cited.
Patient Cohort and Sample Collection
-
Study Design: Observational studies retrospectively analyzing patient data and stored samples.[1][3]
-
Patient Groups: Patients were typically divided into two groups: those with neuropsychiatric symptoms (NS+) and those without (NS-), who served as controls.[1][3]
-
Sample Types: Serum and cerebrospinal fluid (CSF) samples were collected from patients undergoing acyclovir or valacyclovir therapy.[3][4]
Analytical Methods for Quantification
-
High-Performance Liquid Chromatography (HPLC): Early studies utilized HPLC to determine the concentrations of acyclovir and CMMG in serum.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent and sensitive methods employ LC-MS/MS for the simultaneous analysis of acyclovir and CMMG in serum and CSF.[3]
-
Sample Preparation: Typically involves protein precipitation with an organic solvent (e.g., methanol) containing an internal standard.[3]
-
Chromatographic Separation: Achieved using a suitable column (e.g., biphenyl (B1667301) column).[3]
-
Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI).[3]
-
Data Analysis
-
Statistical Comparison: Mean concentrations of CMMG and acyclovir between the NS+ and NS- groups were compared using appropriate statistical tests (e.g., t-tests).[1]
-
Receiver-Operating Characteristics (ROC) Curve Analysis: This was used to determine the sensitivity and specificity of CMMG and acyclovir concentrations in predicting neurotoxicity and to establish an optimal cut-off value.[1][3]
Conclusion
The available evidence strongly indicates that 9-carboxymethoxymethylguanine (CMMG) is a more sensitive and specific predictor of acyclovir-induced neurotoxicity than acyclovir itself . In patients with impaired renal function, CMMG accumulates to a greater extent and its concentration in both serum and CSF correlates more closely with the onset of neuropsychiatric symptoms.[2][3][4] Therefore, monitoring serum CMMG levels is a valuable tool for the diagnosis and potential prevention of acyclovir-associated neurotoxicity, allowing for more timely intervention, such as dose adjustment or cessation of therapy.[1][2] For researchers and drug development professionals, these findings underscore the importance of evaluating metabolite kinetics and toxicity in addition to the parent drug, particularly for compounds that undergo significant metabolism and are cleared by the kidneys.
References
- 1. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The aciclovir metabolite CMMG is detectable in the CSF of subjects with neuropsychiatric symptoms during aciclovir and valaciclovir treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Internal Standards for the Quantification of 9-Carboxymethoxymethylguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of different internal standards for the accurate quantification of 9-Carboxymethoxymethylguanine (CMMG), the primary metabolite of the antiviral drug acyclovir. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical methods, particularly in regulated environments. This document summarizes experimental data and provides detailed protocols to aid in the selection of the most suitable internal standard for your specific application.
The Gold Standard: Stable Isotope-Labeled Internal Standard
The most effective and widely recommended internal standard for the quantification of CMMG by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a stable isotope-labeled (SIL) version of the analyte itself.[1][2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, which effectively compensates for variations in sample preparation and matrix effects.[1][2][4]
A specific example of a SIL internal standard used for CMMG is 9-carboxymethoxymethylguanine-¹³C₂-¹⁵N (CMMG-IS) .[5] This internal standard is ideal as it has a sufficient mass difference from the native CMMG to prevent isotopic crosstalk while behaving almost identically during extraction and analysis.[1]
Performance Data: Stable Isotope-Labeled Internal Standard
The following table summarizes the performance data for an LC-MS/MS method utilizing a SIL internal standard for the quantification of CMMG in human serum.[5]
| Performance Metric | Result |
| Extraction Recovery | > 86.2% |
| Matrix Effect | 81.8% - 93.4% |
| Process Efficiency | 78.2% - 90.2% |
| Intra-day Precision (Imprecision) | 1.7% - 6.5% |
| Inter-day Precision (Imprecision) | 1.4% - 4.2% |
| Intra-day Accuracy | 93% - 105% |
| Inter-day Accuracy | 95% - 104% |
| Lower Limit of Quantification (LLOQ) | 0.156 µmol/L |
Alternative: Structural Analog Internal Standards
While SIL internal standards are preferred, they may not always be readily available or cost-effective.[2] In such cases, a structural analog can be a viable alternative. A suitable structural analog should mimic the chemical and physical properties of CMMG as closely as possible, particularly its extraction behavior and ionization characteristics.[1]
For CMMG, a potential structural analog could be a related purine (B94841) derivative that is not endogenously present in the matrix being analyzed. However, the available literature predominantly utilizes SIL internal standards for CMMG, highlighting their importance for achieving high accuracy and precision. When using a structural analog, it is crucial to thoroughly validate the method to ensure it adequately compensates for potential variabilities.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation[5]
-
To 50 µL of serum sample, add 200 µL of a precipitation solution containing the internal standard (e.g., 5 µmol/L CMMG-¹³C₂-¹⁵N) in methanol (B129727) with 1% (v/v) formic acid.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5]
-
Chromatographic Column: A biphenyl (B1667301) column is effective for the separation of CMMG and its internal standard.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) with a small percentage of formic acid is typically used.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for specific transitions of CMMG and its internal standard.
Experimental Workflow
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 9-Carboxymethoxymethylguanine in Serum
This guide provides a comparative overview of analytical methods for the quantification of 9-Carboxymethoxymethylguanine (B1436564) (CMMG) in serum. CMMG is the primary metabolite of the antiviral drug acyclovir (B1169) and its prodrug valacyclovir. Monitoring CMMG levels is crucial, particularly in patients with impaired renal function, as accumulation of this metabolite has been linked to neurotoxicity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of available analytical techniques, their performance, and experimental protocols.
Performance Comparison of Analytical Methods
The quantification of CMMG in serum is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of method often depends on the required sensitivity, specificity, and available instrumentation. Below is a summary of the performance characteristics of two common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC with Fluorescence Detection |
| Limit of Quantification (LOQ) | 0.156 µmol/L[4][5] | 0.05 mg/L[6] | 0.26 µmol/L (in plasma)[7] |
| Linearity Range | 0.156–160 µmol/L[4] | 0.05–50 mg/L[6] | Not explicitly stated |
| Intra-day Precision (%RSD) | 1.7–6.5%[4][5] | 1.6–13.3%[6] | Not available |
| Inter-day Precision (%RSD) | 1.4–4.2%[4][5] | 1.6–13.3%[6] | Not available |
| Intra-day Accuracy (%) | 93–105%[4][5] | 92.2–114.2% (as recovery)[6] | Not available |
| Inter-day Accuracy (%) | 95–104%[4][5] | 92.2–114.2% (as recovery)[6] | Not available |
| Extraction Recovery | >83.3%[4] | 92.2–114.2%[6] | Not available |
| Sample Preparation | Protein Precipitation[4][5] | Protein Precipitation[6] | Solid-Phase Extraction[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the LC-MS/MS and HPLC methods.
LC-MS/MS Method 1
This method allows for the simultaneous analysis of acyclovir, its metabolite CMMG, ganciclovir, and penciclovir (B1679225) in human serum.[4][5]
Sample Preparation: Protein precipitation is employed for sample preparation. A volume of serum is mixed with 1% formic acid in methanol (B129727) containing an isotopically labeled internal standard.[4][5]
Chromatography:
-
Mobile Phase: Not explicitly detailed, but typical for reversed-phase chromatography.
Mass Spectrometry:
-
Instrument: Xevo TQ-S micro with Electrospray Ionization (ESI) in positive ion mode[4]
LC-MS/MS Method 2
This method is a rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay for the determination of acyclovir and CMMG in human serum.[6]
Sample Preparation: Serum samples are prepared by protein precipitation using a solution of 0.1% formic acid in an acetonitrile (B52724)/methanol (40:60, v/v) mixture.[6]
Chromatography:
-
Column: Luna Omega C18 (1.6 µm; 2.1 × 150 mm)[6]
-
Column Temperature: 40°C[6]
-
Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate, 0.1% formic acid in 5% acetonitrile (v/v/v)[6]
-
Mobile Phase B: 2 mmol/L ammonium acetate, 0.1% formic acid in 95% acetonitrile (v/v/v)[6]
-
Elution: Gradient elution[6]
Mass Spectrometry:
-
Detection: Tandem mass spectrometry, specific parameters not detailed.[6]
HPLC with Fluorescence Detection Method
This method describes the determination of acyclovir and its metabolite CMMG in serum and urine using HPLC with fluorescence detection.[7]
Sample Preparation: Samples are purified using reversed-phase solid-phase extraction.[7]
Chromatography:
-
Column: C18 column[7]
-
Mobile Phase: A mixture of 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.[7]
Detection:
Analytical Workflow
The general workflow for the quantification of CMMG in serum involves several key steps, from sample collection to data analysis.
Caption: General workflow for the quantification of 9-Carboxymethoxymethylguanine in serum.
Conclusion
The choice of analytical method for the quantification of 9-Carboxymethoxymethylguanine in serum depends on the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and specificity, with lower limits of quantification, making them ideal for clinical and research applications where precise measurement of low concentrations is necessary.[4][5][6] HPLC with fluorescence detection provides a viable alternative, though it may have a higher limit of detection.[7] The detailed protocols and performance data presented in this guide should assist researchers and drug development professionals in selecting the most appropriate method for their needs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The aciclovir metabolite CMMG is detectable in the CSF of subjects with neuropsychiatric symptoms during aciclovir and valaciclovir treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High serum concentrations of the acyclovir main metabolite 9-carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis for 9-Carboxymethoxymethylguanine Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) with a specific focus on its application in the bioanalysis of 9-Carboxymethoxymethylguanine (B1436564) (9-CMMG), the primary metabolite of the antiviral drug acyclovir (B1169). While validated bioanalytical methods for 9-CMMG are available, this guide also addresses the current landscape of publicly accessible ISR data for this specific analyte.
Understanding Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to assess the reproducibility and reliability of a method when analyzing authentic study samples.[1][2] Unlike calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.[1] ISR helps to ensure that the validated method is robust and performs as expected under real-world conditions.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR studies. The general consensus is that for small molecules like 9-CMMG, at least two-thirds (67%) of the reanalyzed samples must have results that are within ±20% of the mean of the initial and repeat values.[1]
Regulatory Landscape for Incurred Sample Reanalysis
The following table summarizes the key ISR requirements from the FDA and EMA, providing a comparative overview for planning and executing bioanalytical studies.
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | Recommended for all pivotal bioequivalence (BE) studies and studies where pharmacokinetics are a primary endpoint. | Required for all pivotal BE trials, first-in-human studies, and studies in specific populations (e.g., renal or hepatic impairment). |
| Number of Samples | Generally 10% of the first 1000 samples and 5% of the remaining samples. | Up to 10% of study samples should be selected for reanalysis.[1] |
| Sample Selection | Samples should be selected around the maximum concentration (Cmax) and in the terminal elimination phase. | Samples should be selected to cover the entire pharmacokinetic profile, including around Cmax and the elimination phase. |
| Acceptance Criteria | At least 67% of the repeated measurements should be within ±20% of the mean of the initial and repeated values for small molecules. | At least two-thirds of the reanalyzed samples must be within ±20% of their mean for small molecules. |
| Investigation of Failure | An investigation should be conducted to identify the cause of the failure. | If the overall ISR assessment does not meet acceptance criteria, sample analysis should be halted, and an investigation performed and documented. |
Bioanalytical Methods for 9-Carboxymethoxymethylguanine
Several analytical methods have been developed and validated for the quantification of 9-CMMG in biological matrices, primarily human serum and urine. The most common techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Comparison of 9-CMMG Bioanalytical Methods
| Method | Sample Preparation | Key Performance Characteristics | Reference |
| LC-MS/MS | Protein precipitation with 1% formic acid in methanol (B129727).[3] | LLOQ: 0.156 μmol/L. Intra-day Precision: 1.7-6.5%. Inter-day Precision: 1.4-4.2%. Intra-day Accuracy: 93-105%. Inter-day Accuracy: 95-104%.[3] | Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir (B1679225) in human serum using LC–MS/MS[3] |
| UHPLC-MS/MS | Protein precipitation with 0.1% formic acid in acetonitrile/methanol.[4] | LLOQ: 0.05 mg/L. Intra- and Inter-day Precision: 1.6-13.3%. Accuracy: 92.2-114.2%.[4] | Determination of acyclovir and its metabolite 9‐carboxymethoxymethylguanide in human serum by ultra‐high‐performance liquid chromatography‐tandem mass spectrometry[4] |
| HPLC with Fluorescence Detection | Solid-phase extraction.[5] | Detection Limit (Plasma): 0.26 µM. Correlation Coefficient: >0.998.[5] | Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography[5] |
| HILIC-MS/MS | Protein precipitation with methanol/acetonitrile.[6] | LLOQ: 0.25 μg/mL. Within-run and Between-run Precision: <13.5%. Accuracy: 3.6-19.8% bias.[6] | Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry[6] |
Experimental Protocols
General Incurred Sample Reanalysis (ISR) Protocol
A typical ISR study involves the following steps:
-
Sample Selection: From the total number of study samples, a subset is selected for reanalysis. The selection should be random but should also cover the entire pharmacokinetic profile, including samples near Cmax and in the elimination phase.
-
Reanalysis: The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
-
Data Evaluation: The results from the reanalysis are compared to the original results. The percentage difference is calculated for each sample pair using the formula: (% Difference) = [(Repeat Value - Original Value) / Mean of the Two Values] * 100.
-
Acceptance: The ISR study is considered successful if at least two-thirds of the reanalyzed samples have a percentage difference within ±20%.
Example Experimental Protocol for 9-CMMG Analysis by LC-MS/MS
This protocol is based on the method described by Helldén et al.[3]
1. Sample Preparation:
-
To 50 µL of serum sample, add 150 µL of a precipitation solution (1% formic acid in methanol containing the isotopically labeled internal standard).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: Biphenyl column
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 3 minutes.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 9-CMMG and its internal standard would be monitored.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams illustrate the logical flow of an ISR study and a typical bioanalytical workflow for 9-CMMG.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. nebiolab.com [nebiolab.com]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Metabolite: 9-Carboxymethoxymethylguanine as a Superior Biomarker for Acyclovir-Induced Encephalopathy
A definitive guide for researchers and clinicians on the utility of 9-carboxymethoxymethylguanine (B1436564) (CMMG) in diagnosing and managing acyclovir-induced neurotoxicity. This guide provides a comprehensive comparison with traditional biomarkers, detailed experimental protocols, and supporting data for the adoption of CMMG monitoring.
Acyclovir (B1169), a widely used antiviral agent, and its prodrug valacyclovir (B1662844) are generally well-tolerated. However, a significant and often underdiagnosed adverse effect is acyclovir-induced encephalopathy (AIE), a form of neurotoxicity that can lead to severe neurological symptoms.[1][2] Historically, the diagnosis of AIE has been challenging, often relying on clinical suspicion and the exclusion of other causes like viral encephalitis.[1][3] While monitoring serum acyclovir levels has been a common practice, emerging evidence strongly indicates that its principal metabolite, 9-carboxymethoxymethylguanine (CMMG), is a more sensitive and specific biomarker for predicting and confirming AIE.[4][5]
AIE is particularly prevalent in elderly patients and individuals with impaired renal function, where the accumulation of both acyclovir and CMMG is exacerbated.[1][2][6] The clinical presentation of AIE includes a range of neuropsychiatric symptoms such as confusion, hallucinations, agitation, dysarthria, myoclonus, and in severe cases, seizures and coma.[1][2][7] The challenge for clinicians lies in differentiating these symptoms from those of the underlying viral infection, such as herpes simplex encephalitis.[1] This is where the measurement of CMMG in serum and cerebrospinal fluid (CSF) has proven to be a valuable diagnostic tool.[7][8]
CMMG vs. Acyclovir: A Comparative Analysis
Experimental data consistently demonstrates that while elevated acyclovir levels are associated with neurotoxicity, the correlation is not as strong as that observed with CMMG.[5] CMMG, the main metabolite of acyclovir, is cleared by the kidneys.[9] In patients with renal insufficiency, CMMG accumulates to a much greater extent than acyclovir, and its levels are more predictive of neuropsychiatric side effects.[5]
One observational study established a significant correlation between high serum CMMG concentrations and the presentation of acyclovir-related neuropsychiatric symptoms. The study found that serum CMMG levels were significantly higher in patients exhibiting symptoms of neurotoxicity compared to those without.[5]
| Biomarker | Patient Group | Mean Concentration (µmol/L) | Key Findings |
| CMMG | With Neuropsychiatric Symptoms (NS+) | 34.1 (95% CI: 23.4–46.1) | CMMG was the strongest predictor of neurotoxicity. A cut-off value of 10.8 µmol/L predicted symptoms with 91% sensitivity and 93% specificity.[5] |
| Without Neuropsychiatric Symptoms (NS−) | 4.7 (95% CI: 3.3–6.6) | ||
| Acyclovir | With Neuropsychiatric Symptoms (NS+) | 15.8 (95% CI: 10.2–22.4) | While elevated, acyclovir levels showed a weaker correlation with neurotoxicity compared to CMMG.[5] |
| Without Neuropsychiatric Symptoms (NS−) | 7.9 (95% CI: 5.6–10.7) |
Experimental Protocols
Accurate measurement of CMMG is crucial for its clinical utility. The following is a generalized protocol based on methodologies described in the literature, primarily utilizing high-performance liquid chromatography (HPLC).
Sample Collection and Preparation
-
Sample Type: Serum or Cerebrospinal Fluid (CSF).
-
Collection: Standard venipuncture for blood to obtain serum. Lumbar puncture for CSF.
-
Storage: Samples should be stored at -20°C or lower until analysis.
-
Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction column with methanol (B129727) followed by water.
-
Acidify the serum or CSF sample with an appropriate acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Apply the supernatant to the conditioned C18 column.
-
Wash the column with a weak organic solvent to remove interfering substances.
-
Elute CMMG and acyclovir with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition may need optimization.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Quantification: A standard curve is generated using known concentrations of pure CMMG. The concentration of CMMG in the patient sample is determined by comparing its peak area to the standard curve.
Visualizing the Path to Neurotoxicity
The following diagrams illustrate the metabolic pathway of acyclovir and a proposed diagnostic workflow for AIE.
Caption: Metabolic conversion of acyclovir to CMMG and its accumulation leading to neurotoxicity in the presence of renal impairment.
Caption: A streamlined diagnostic workflow incorporating CMMG measurement for suspected cases of acyclovir-induced encephalopathy.
Conclusion
The evidence strongly supports the use of 9-carboxymethoxymethylguanine as a superior biomarker to acyclovir for the diagnosis of acyclovir-induced encephalopathy. Its strong correlation with neuropsychiatric symptoms, especially in the context of renal impairment, provides a much-needed tool for accurate and timely diagnosis.[5] The adoption of routine CMMG monitoring in high-risk patients can lead to earlier intervention, such as dose adjustment or discontinuation of the drug, and in severe cases, the initiation of hemodialysis to facilitate the clearance of the toxic metabolite.[2][10] For researchers and drug development professionals, a deeper understanding of CMMG's neurotoxic mechanisms could pave the way for the development of safer antiviral therapies.
References
- 1. pn.bmj.com [pn.bmj.com]
- 2. Neurotoxicity associated with acyclovir and valacyclovir: A systematic review of cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclovir Neurotoxicity: Clinical Experience and Review of the Literature | Semantic Scholar [semanticscholar.org]
- 4. 9-Carboxymethoxymethylguanine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Encephalopathy Induced by Preventive Administration of Acyclovir in a Man with Symptomatic Multiple Myeloma and Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aciclovir-induced neurotoxicity: Utility of CSF and serum CMMG levels in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 9-Carboxymethoxymethylguanine-13C2,15N: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
The proper disposal of 9-Carboxymethoxymethylguanine-13C2,15N, a stable isotopically labeled compound, is governed by the chemical's inherent properties rather than its isotopic labels. As Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes, no additional precautions for radioactivity are necessary.[1][] The disposal procedure should align with standard laboratory practices for non-hazardous or hazardous chemical waste, contingent on a thorough hazard assessment.
This guide provides a comprehensive, step-by-step approach to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Data
Summary of Acyclovir Hazard Information:
| Hazard Category | Description | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation.[3] | Skin Contact |
| Eye Irritation | Causes serious eye irritation.[3] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4] | Inhalation |
| Gastrointestinal Irritation | May cause irritation with symptoms like abdominal pain, nausea, and vomiting.[4] | Ingestion |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., Nitrile rubber).[5] |
| Eye Protection | Safety glasses or goggles.[5] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Required when dusts are generated.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Treat as Chemical Waste: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department, all waste containing this compound should be treated as hazardous chemical waste.[6]
-
Segregate Waste Streams: Do not mix this waste with general laboratory trash or other waste streams.[1][] Incompatible chemicals must be stored separately to prevent dangerous reactions.[7][8]
2. Containerization:
-
Use Appropriate Containers: Collect waste in a container that is chemically compatible with the compound and any solvents used. Plastic containers are often preferred.[9] The container must be in good condition, with a secure, leak-proof screw cap.[7][8]
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[7]
3. Labeling:
-
Properly Label Containers: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[10] List all components of a mixture, including solvents, with their approximate percentages or volumes.[7]
4. Storage:
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[7][8][9]
-
Secondary Containment: The SAA must have secondary containment to prevent spills from reaching drains.[6]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][7][9]
5. Disposal:
-
Contact EH&S for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EH&S department for waste collection.[7][9]
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this chemical waste down the sink or in the regular trash.[6][11] Evaporation of chemical waste is also prohibited.[6]
Empty Container Disposal:
-
Triple Rinse: An empty container that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Deface Label: After triple-rinsing, deface or remove the chemical label from the empty container before disposing of it as regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ldeo.columbia.edu [ldeo.columbia.edu]
- 11. acs.org [acs.org]
Essential Safety and Logistics for Handling 9-Carboxymethoxymethylguanine-13C2,15N
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 9-Carboxymethoxymethylguanine-13C2,15N. The following information is intended for researchers, scientists, and professionals in drug development and is based on general laboratory safety principles for handling chemically similar, non-hazardous compounds.
Chemical Identifier: this compound is an isotopically labeled form of a guanine (B1146940) analog. The stable isotopes, Carbon-13 and Nitrogen-15, are not radioactive and therefore do not require special radiological handling precautions.[1] The primary safety considerations are based on the chemical properties of the guanine analog itself.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not available, data from similar guanine analogs, such as Acyclovir, suggest that the compound may cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment should be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | To protect street clothes and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a dust mask if generating aerosols. | To prevent inhalation of fine particles. |
This information is based on general laboratory safety standards for non-volatile solids.
Operational Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Handle the compound in a well-ventilated area. A fume hood may be used to minimize inhalation exposure, although it is not strictly necessary for non-volatile solids.
-
Have all necessary equipment and reagents ready before starting.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid generating dust when weighing or transferring the solid.
-
Use a spatula or other appropriate tool to handle the compound.
-
If the compound comes into contact with skin, wash the affected area thoroughly with soap and water.[3]
-
If the compound comes into contact with eyes, rinse cautiously with water for several minutes.[3]
3. Storage:
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
As a non-radioactive, isotopically labeled compound, this compound can be disposed of as standard chemical waste, in accordance with local, state, and federal regulations.[1]
Disposal Protocol:
-
Waste Segregation:
-
Do not mix with general laboratory waste.
-
Dispose of unused solid compound and any contaminated disposable materials (e.g., gloves, weigh boats) in a designated chemical waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with its contents, including the full chemical name.
-
-
Final Disposal:
-
The labeled waste container should be collected by the institution's environmental health and safety (EHS) department for proper disposal.
-
Caption: Figure 2: Procedural workflow for the safe disposal of this compound waste.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention. |
| Spill | Sweep up the material and place it into a suitable disposal container. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete. |
This guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed local regulations and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
